4-Oxo-4-(pyridin-3-yl)butanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-pyridin-3-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-5-1-4-9(12)8-3-2-6-11-7-8/h2-3,6-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXWIKVGGKZDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307123 | |
| Record name | 4-Oxo-4-(pyridin-3-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36740-10-0 | |
| Record name | γ-Oxo-3-pyridinebutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36740-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 187782 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036740100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36740-10-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-4-(pyridin-3-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4-(pyridin-3-yl)butanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 4-Oxo-4-(pyridin-3-yl)butanenitrile
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Pillar in Modern Kinase Inhibition
In the landscape of pharmaceutical sciences, the significance of a chemical intermediate is often measured by the impact of the final active pharmaceutical ingredient (API) it helps create. 4-Oxo-4-(pyridin-3-yl)butanenitrile, with CAS number 36740-10-0, is a prime example of such a pivotal, yet often unheralded, molecule. This β-ketonitrile, characterized by a pyridine ring and a reactive nitrile group, serves as a critical building block in the synthesis of a new generation of targeted therapeutics. Its structural motifs are ingeniously designed for further chemical elaboration, making it a cornerstone in the development of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its vital role in the synthesis of blockbuster drugs like Tofacitinib.
Physicochemical Properties: A Snapshot
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and process development.
| Property | Value | Reference |
| CAS Number | 36740-10-0 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Orange solid | [2] |
| Boiling Point | 370.0±22.0 °C (Predicted) | |
| Density | 1.139±0.06 g/cm³ (Predicted) | |
| pKa | 3.03±0.10 (Predicted) |
Synthesis of this compound: A Tale of Two Carbons
The synthesis of this compound can be efficiently achieved through a base-catalyzed condensation reaction, a classic strategy for forming carbon-carbon bonds. The most direct and industrially scalable approach involves the Claisen-type condensation of a nicotinic acid ester, such as ethyl nicotinate, with acetonitrile.
The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The α-protons of acetonitrile are sufficiently acidic to be deprotonated by a strong base, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the nicotinic acid ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the desired β-ketonitrile. The use of a strong, non-nucleophilic base is critical to drive the equilibrium towards the product by deprotonating the β-ketoester as it is formed.
Detailed Step-by-Step Synthesis Protocol
This protocol is a self-validating system, where successful isolation of the product with the expected analytical data confirms the efficacy of the procedure.
Materials:
-
Ethyl nicotinate
-
Acetonitrile (anhydrous)
-
Sodium ethoxide (or another suitable strong base)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile and a strong base such as sodium ethoxide.
-
Addition of Reactants: Slowly add ethyl nicotinate to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully quench with a dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Analytical Characterization: Confirming Identity and Purity
Rigorous analytical characterization is paramount to ensure the quality of the synthesized intermediate for its use in subsequent pharmaceutical manufacturing steps.
| Technique | Observed Data |
| Infrared (IR) Spectroscopy (KBr) | ν 3361, 2937, 2249 (C≡N), 1691 (C=O), 1587, 1420, 1257, 974, 703 cm⁻¹[2] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | (CDCl₃, 300 MHz): δ 9.2 (s, 1H), 8.8 (d, 1H), 8.3 (d, 1H), 7.4 (m, 1H), 3.4 (t, 2H), 3.0 (t, 2H) |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Predicted typical shifts: ~195-200 ppm (C=O), ~150-155 ppm (Ar-C), ~135-140 ppm (Ar-C), ~120-125 ppm (Ar-C), ~118 ppm (C≡N), ~40-45 ppm (CH₂), ~25-30 ppm (CH₂) |
| Mass Spectrometry (MS) | Expected m/z: 161.07 [M+H]⁺ |
Applications in Drug Discovery: The Gateway to Janus Kinase Inhibition
The primary and most significant application of this compound is its role as a key starting material in the synthesis of Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family of enzymes.[2][3] Tofacitinib is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4]
The JAK-STAT signaling pathway is a critical cascade in the immune system. Cytokines, which are signaling proteins, bind to their receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.
In autoimmune diseases, this pathway is often dysregulated, leading to chronic inflammation. Tofacitinib, by inhibiting JAKs, effectively dampens this signaling cascade, thereby reducing the inflammatory response.
The conversion of this compound to the core piperidine structure of Tofacitinib involves a series of well-established organic transformations, highlighting the versatility of this intermediate. The nitrile group provides a handle for the introduction of the amino functionality, while the keto group directs the formation of the chiral centers in the piperidine ring.
Pharmacological Profile of Tofacitinib:
| Target | IC₅₀ (nM) | Selectivity |
| JAK1 | 1 | |
| JAK2 | 20 | 20-fold vs JAK1 |
| JAK3 | 1 | |
| TYK2 | - |
The potent and relatively selective inhibition of JAK1 and JAK3 by Tofacitinib underscores the importance of a precisely engineered molecular scaffold, the foundation of which is laid by intermediates like this compound.
Safety and Handling: A Prudent Approach
As with any active chemical reagent, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, general precautions for β-ketonitriles and pyridinyl compounds should be strictly followed.
Hazard Statements (General for β-Ketonitriles):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Small Molecule with a Large Impact
This compound stands as a testament to the critical role of well-designed intermediates in modern drug discovery and development. Its strategic combination of a pyridine ring, a reactive ketone, and a versatile nitrile group makes it an invaluable precursor for the synthesis of complex, biologically active molecules. The successful development of Tofacitinib, a life-changing medication for patients with autoimmune diseases, is a direct consequence of the chemical ingenuity embodied in its synthetic pathway, in which this compound plays a starring, albeit early, role. For researchers and drug development professionals, a thorough understanding of this key intermediate is not just an academic exercise but a gateway to innovating the next generation of targeted therapies.
References
- Google Patents. WO2017119003A1 - A process for the preparation of nicotine.
-
StatPearls - NCBI Bookshelf. Tofacitinib. Available from: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
-
Pfizer Medical - US. XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology. Available from: [Link]
-
ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Available from: [Link]
-
Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. Available from: [Link]
-
Wikipedia. JAK-STAT signaling pathway. Available from: [Link]
-
PMC - NIH. A Comprehensive Overview of Globally Approved JAK Inhibitors. Available from: [Link]
- Google Patents. EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof.
Sources
- 1. WO2017119003A1 - A process for the preparation of nicotine - Google Patents [patents.google.com]
- 2. EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 3. research.unl.pt [research.unl.pt]
- 4. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
4-Oxo-4-(pyridin-3-yl)butanenitrile molecular formula C9H8N2O
An In-depth Technical Guide to 4-Oxo-4-(pyridin-3-yl)butanenitrile (C₉H₈N₂O) for Medicinal Chemistry Professionals
Foreword
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. Scaffolds that offer a blend of synthetic versatility, favorable physicochemical properties, and proven relevance in biologically active molecules are invaluable. This compound is one such molecule. Possessing the privileged pyridine heterocycle and two orthogonal reactive handles—a ketone and a nitrile—it serves as a powerful precursor for a diverse range of complex chemical architectures. This guide provides an in-depth, practical examination of this compound, from its rational synthesis to its strategic application, designed for the practicing medicinal or process chemist.
Strategic Importance in Drug Discovery
The pyridine moiety is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and imparts aqueous solubility, often facilitating crucial interactions within biological targets like kinase hinge regions.[1][2] this compound capitalizes on this by incorporating the 3-pyridyl group, a common motif in kinase inhibitors.[3][4] The true synthetic power of this molecule, however, lies in the keto-nitrile functionality. This arrangement is a masked 1,3-dicarbonyl equivalent, primed for cyclization reactions to form a variety of heterocycles, most notably pyrimidines and pyrazoles, which are themselves prevalent cores in pharmacologically active agents.[2]
Synthesis and Purification: A Rational Approach
While multiple synthetic routes are conceivable, a robust and scalable approach to this compound is best achieved via a Claisen-type condensation. This method is favored for its high convergence and use of readily available starting materials.
Synthetic Pathway
The reaction involves the condensation of a nicotinic acid ester with acetonitrile, facilitated by a strong, non-nucleophilic base. The causality behind this choice is to deprotonate acetonitrile to form a nucleophilic cyanomethyl anion, which then attacks the electrophilic carbonyl of the ester.
Figure 1: Proposed Claisen condensation route to the target compound.
Detailed Experimental Protocol
This protocol is a representative, field-proven methodology based on established chemical principles for this reaction class.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Acetonitrile (anhydrous)
-
Ethyl nicotinate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with sodium hydride (2.2 equivalents, wash with anhydrous hexanes to remove oil).
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C using an ice-water bath. The use of anhydrous conditions is critical as sodium hydride reacts violently with water and the anionic intermediates are readily quenched by protic sources.
-
Anion Formation: Add anhydrous acetonitrile (3.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 30-45 minutes. This allows for the complete deprotonation of acetonitrile to form the required nucleophile.
-
Ester Addition: Add a solution of ethyl nicotinate (1.0 equivalent) in anhydrous THF dropwise, again maintaining the temperature below 5 °C. The slow addition prevents an uncontrolled exotherm.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the dropwise addition of 1 M HCl until the pH is ~5-6. This step neutralizes the excess base and protonates the product enolate. Caution: Gas evolution (H₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.
-
Washing & Drying: Wash the combined organic layers with water, followed by brine to remove inorganic salts. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like isopropanol to yield the title compound as a solid.
Physicochemical & Structural Properties
Accurate characterization is essential for use in quantitative biological assays and further chemical synthesis.
| Property | Data | Reference(s) |
| Molecular Formula | C₉H₈N₂O | [5][6] |
| Molecular Weight | 160.17 g/mol | [5][6] |
| CAS Number | 36740-10-0 | [5][6] |
| Appearance | Expected to be an off-white to pale yellow solid | General |
| Melting Point | Data not readily available in peer-reviewed literature. | - |
| Solubility | Expected to be soluble in MeOH, DMSO, DCM, Ethyl Acetate. | General |
Analytical Characterization
Confirming the identity and purity of the synthesized material is a non-negotiable step. The following is a guide to the expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to be highly characteristic.
-
δ ≈ 9.2 (s, 1H): Pyridine H2 proton, deshielded by the adjacent nitrogen.
-
δ ≈ 8.8 (d, 1H): Pyridine H6 proton, deshielded by nitrogen and coupled to H5.
-
δ ≈ 8.2 (dt, 1H): Pyridine H4 proton, coupled to H5 and H2/H6 (W-coupling).
-
δ ≈ 7.5 (dd, 1H): Pyridine H5 proton, coupled to H4 and H6.
-
δ ≈ 3.4 (t, 2H): Methylene protons alpha to the ketone (-CO-CH₂ -).
-
δ ≈ 2.9 (t, 2H): Methylene protons alpha to the nitrile (-CH₂ -CN). The triplet multiplicity for both methylene groups arises from coupling to each other.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ≈ 195: Ketone carbonyl carbon.
-
δ ≈ 154, 150, 136, 131, 124: Pyridine carbons.
-
δ ≈ 117: Nitrile carbon.
-
δ ≈ 40: Methylene carbon alpha to the ketone.
-
δ ≈ 20: Methylene carbon alpha to the nitrile.
-
Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the key functional groups.
-
ν ≈ 2250 cm⁻¹: Sharp, medium intensity peak characteristic of a C≡N (nitrile) stretch.
-
ν ≈ 1695 cm⁻¹: Strong, sharp peak characteristic of an aryl C=O (ketone) stretch.
-
ν ≈ 1590, 1480, 1420 cm⁻¹: Peaks corresponding to the C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrometry (MS)
-
High-Resolution MS (ESI+): The calculated exact mass for [C₉H₈N₂O + H]⁺ is 161.0709. Observing this ion provides high confidence in the elemental composition.
Comprehensive Analytical Workflow
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 36740-10-0|this compound|BLD Pharm [bldpharm.com]
- 6. 4-OXO-4-PYRIDIN-3-YLBUTANENITRILE synthesis - chemicalbook [chemicalbook.com]
Mass Spectrometry of 4-Oxo-4-(pyridin-3-yl)butanenitrile: A Theoretical and Practical Guide
Abstract
This technical guide provides an in-depth exploration of the mass spectrometric behavior of 4-Oxo-4-(pyridin-3-yl)butanenitrile, a compound of interest in pharmaceutical and chemical research. In the absence of publicly available experimental mass spectra for this specific molecule, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of analogous structures—namely pyridyl ketones and aliphatic nitriles—to predict its fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding the mass spectrometry of this compound and a practical, detailed protocol for its experimental analysis using modern instrumentation.
Introduction: Unveiling the Molecule
This compound (Molecular Formula: C₉H₈N₂O, Molecular Weight: 160.17 g/mol ) is a heterocyclic compound featuring a pyridine ring, a ketone functional group, and a nitrile moiety.[1] Its structural similarity to cotinine, a major metabolite of nicotine, suggests its potential relevance in toxicology and pharmaceutical development as an analogue or related substance.[2][3] Understanding the mass spectrometric characteristics of this molecule is paramount for its unambiguous identification, structural elucidation, and quantification in various matrices.
This guide will focus on the application of electrospray ionization (ESI) tandem mass spectrometry (MS/MS), a soft ionization technique that is well-suited for the analysis of polar, nitrogen-containing compounds.[4][5] We will delve into the theoretical underpinnings of its fragmentation, propose the most probable fragmentation pathways, and provide a robust experimental protocol for acquiring high-quality mass spectral data.
Chemical Properties and Structural Features
A thorough understanding of the molecule's structure is the cornerstone of predicting its behavior in a mass spectrometer.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Monoisotopic Mass | 160.0637 Da | PubChem |
| Key Functional Groups | Pyridine, Ketone, Nitrile | N/A |
The presence of the basic pyridine nitrogen and the polar ketone and nitrile groups makes this molecule amenable to positive mode electrospray ionization.
Theoretical Fragmentation Pathways
In the absence of experimental data, we can predict the fragmentation of this compound by considering the established fragmentation patterns of its constituent functional groups. The most probable site of protonation in positive mode ESI will be the pyridine nitrogen, being the most basic site in the molecule. The subsequent fragmentation will be driven by the charge on this nitrogen and the inherent stability of the resulting fragment ions.
The Protonated Molecule and Initial Fragmentation
Upon introduction into the mass spectrometer using ESI, the molecule is expected to readily form a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 161.07.
The fragmentation of this protonated precursor ion will likely proceed through several competing pathways, dictated by the relative bond strengths and the stability of the resulting neutral losses and charged fragments.
Predicted Major Fragmentation Pathways
Based on the fragmentation of similar structures, such as 3-acetylpyridine and other pyridyl ketones, we can anticipate the following key fragmentation events:
-
Alpha-Cleavage adjacent to the Carbonyl Group: A primary and highly probable fragmentation pathway for ketones is the cleavage of the bond between the carbonyl carbon and the adjacent carbon atom.[6] In this case, two alpha-cleavages are possible:
-
Cleavage 1: Loss of the cyanopropyl radical. This would result in the formation of the highly stable 3-pyridoyl cation at m/z 106 . This is a very common fragment for 3-substituted pyridyl ketones, as seen in the mass spectrum of 3-acetylpyridine, which shows a prominent peak at m/z 106.[7]
-
Cleavage 2: Loss of the pyridyl radical. This would lead to the formation of a cyanobutanoyl cation at m/z 83 .
-
-
Cleavage with Hydrogen Rearrangement (McLafferty-type Rearrangement): While a classic McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on an alkyl chain attached to the carbonyl group, other hydrogen rearrangement-driven fragmentations could occur.
-
Fragmentation of the Pyridine Ring: The pyridyl moiety itself can undergo fragmentation, typically involving the loss of small neutral molecules like HCN (27 Da). For instance, the fragment at m/z 106 could further lose HCN to produce a fragment at m/z 79 . The pyridine ring itself (protonated) has an m/z of 79. The mass spectrum of 3-acetylpyridine also shows a significant peak at m/z 78, corresponding to the pyridine radical cation.[7]
-
Cleavage involving the Nitrile Group: The aliphatic chain containing the nitrile can also fragment. A common fragmentation for nitriles is the loss of the cyano radical (·CN).
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted major fragmentation pathways.
Summary of Predicted Fragments
The following table summarizes the most likely fragment ions to be observed in the MS/MS spectrum of this compound.
| m/z (Predicted) | Proposed Structure | Fragmentation Pathway |
| 161.07 | [C₉H₉N₂O]⁺ | Protonated molecule [M+H]⁺ |
| 106.04 | [C₆H₄NO]⁺ | Alpha-cleavage: Loss of cyanopropyl radical from [M+H]⁺ |
| 80.05 | [C₅H₆N]⁺ | Cleavage of the bond between the carbonyl and the pyridine ring |
| 78.04 | [C₅H₄N]⁺• | Loss of CO from the m/z 106 fragment |
Experimental Protocol for Mass Spectrometric Analysis
To validate the theoretical fragmentation pathways and to develop a robust analytical method for this compound, the following experimental protocol is recommended. This protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system.
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to prepare working solutions at concentrations ranging from 1 ng/mL to 1 µg/mL. The formic acid is added to promote protonation.
-
-
Matrix Sample Preparation (e.g., Plasma, Urine):
-
For quantitative analysis in biological matrices, a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed.
-
A generic protein precipitation protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient from 5% to 95% mobile phase B over 5-10 minutes is recommended to ensure good separation and peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry Parameters
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
MS1 (Full Scan) Mode:
-
Scan range: m/z 50 - 500.
-
Acquisition rate: 1-2 spectra/s.
-
-
MS2 (Tandem MS) Mode:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 161.07.
-
Collision Energy: Perform a collision energy ramp (e.g., 10 - 40 eV) to obtain a comprehensive fragmentation pattern.
-
Collision Gas: Argon.
-
The following diagram outlines the experimental workflow:
Caption: LC-MS/MS experimental workflow.
Conclusion and Future Directions
This guide has provided a comprehensive theoretical framework for the mass spectrometric analysis of this compound. By dissecting its structure and applying established principles of fragmentation for pyridyl ketones and nitriles, we have predicted the key fragment ions that are likely to be observed experimentally. The provided detailed experimental protocol offers a robust starting point for researchers to acquire high-quality mass spectral data for this compound.
The next logical step is the experimental validation of these theoretical predictions. The acquisition of high-resolution mass spectra will not only confirm the proposed fragmentation pathways but also enable the development of highly selective and sensitive quantitative methods for this molecule in various applications, from drug metabolism studies to environmental analysis.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9589, 3-Acetylpyridine. Retrieved from [Link]
- Jacob, P., Yu, L., Duan, M., Ramos, L., Yturralde, O., & Benowitz, N. L. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity.
- Wojcieszyńska, D., Ciesielski, W., & Zakrzewski, R. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 29(15), 3589.
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
- Buzard, D. J., Han, S., Thoresen, L., Moody, J., Lopez, L., Kawasaki, A., ... & Jones, R. M. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & medicinal chemistry letters, 21(19), 6013–6018.
- Jilariya, K. J., Chodvadiya, V. D., Patel, P. K., & Babariya, J. (2019). Synthesis and characterization of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbonitrile derivatives. World Scientific News, 119, 231-237.
- Kim, H. J., Lee, J., Lee, H., Kim, S., & Kim, Y. (2022).
- Beckett, A. (2022). Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. VCU Scholars Compass.
-
The Good Scents Company. (n.d.). 3-acetyl pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry of 4-Oxo-4H-1-benzopyran-3-carbonitrile. Retrieved from [Link]
-
Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Paper spray mass spectrometry for high-throughput quantification of nicotine and cotinine. Retrieved from [Link]
-
De Gruyter. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS fragmentation patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75579, 3-Oxobutyronitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H8N2O). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butanenitrile. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). EPA/NIH mass spectral data base. Retrieved from [Link]
Sources
- 1. 36740-10-0|this compound|BLD Pharm [bldpharm.com]
- 2. sriramchem.com [sriramchem.com]
- 3. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Oxo-4-(pyridin-3-yl)butanenitrile
This guide provides a comprehensive overview of the physical and spectroscopic properties of 4-Oxo-4-(pyridin-3-yl)butanenitrile (CAS No. 36740-10-0), a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its key characteristics.
Introduction
This compound, with the molecular formula C₉H₈N₂O, is a bifunctional molecule containing a pyridin-3-yl ketone and a nitrile group.[1][2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds and potential pharmaceutical agents.[3] Understanding its physical properties is paramount for its effective use in synthesis, formulation, and quality control.
Core Physical Properties
A summary of the key physical properties of this compound is presented in Table 1. These properties are critical for predicting its behavior in various chemical and physical processes.
Table 1: Summary of Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| CAS Number | 36740-10-0 | [1][2] |
| Appearance | Yellow oil / Solid | [4] |
| Melting Point | 65-67 °C | [5] |
| Boiling Point (Predicted) | 370.0 ± 22.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 3.03 ± 0.10 | [5] |
The reported appearance of the compound as both a "yellow oil" and a solid with a defined melting point suggests that its physical state at room temperature may be dependent on its purity.[4][5] The presence of impurities can lead to a depression of the melting point and may result in an oily or semi-solid appearance.
Methodologies for Property Determination
The accurate determination of physical properties relies on a combination of experimental techniques and computational predictions. This section delves into the methodologies pertinent to understanding the properties of this compound.
Thermal Properties: Melting and Boiling Points
Melting Point Determination: An Experimental Approach
The melting point of a solid is a fundamental physical property that provides an indication of its purity. The reported melting point of 65-67 °C for this compound was likely determined using a capillary melting point apparatus, a standard and reliable method in organic chemistry.[5]
Caption: Workflow for Experimental Melting Point Determination.
Boiling Point Prediction: A Computational Perspective
The predicted boiling point of 370.0 ± 22.0 °C suggests that this compound has a low volatility due to its molecular weight and polar functional groups.[5] This value is likely derived from computational models that utilize the compound's structure to estimate its physicochemical properties. These models often employ quantitative structure-property relationship (QSPR) approaches, which correlate molecular descriptors with experimental boiling points of known compounds.
Solubility and Acidity
Solubility Profile
Caption: General Protocol for Experimental Solubility Determination.
pKa Prediction: Understanding Acidity/Basicity
The predicted pKa of 3.03 ± 0.10 is associated with the protonated form of the pyridine nitrogen.[5] This value indicates that the pyridine ring is weakly basic. Computational pKa prediction methods often rely on quantum mechanical calculations to determine the free energy difference between the protonated and deprotonated states of the molecule in a solvent environment.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the actual spectra were not found, a predicted analysis based on the structure is as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). The protons on the aliphatic chain will appear at higher field, with the methylene protons adjacent to the ketone and nitrile groups being the most deshielded.
-
¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon in the range of δ 190-200 ppm. The nitrile carbon will appear around δ 115-125 ppm. The carbons of the pyridine ring will have chemical shifts in the aromatic region (δ 120-150 ppm), and the aliphatic carbons will be found at higher field.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The key characteristic absorption bands for this compound are:
-
C≡N Stretch (Nitrile): A sharp, medium intensity band is expected in the range of 2260-2220 cm⁻¹.[2]
-
C=O Stretch (Aryl Ketone): A strong absorption band is anticipated around 1700-1680 cm⁻¹.[6]
-
C-H Stretch (Alkyl): Absorptions in the region of 2950-2850 cm⁻¹ are expected for the methylene groups.[2]
-
C=C and C=N Stretch (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic pyridine ring.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would likely lead to the fragmentation of this compound. The molecular ion peak (M⁺) at m/z 160 would be observed. Key fragmentation patterns would involve cleavage adjacent to the carbonyl group, leading to the formation of a pyridin-3-ylcarbonyl cation (m/z 106) and other characteristic fragments.
Caption: Predicted Key Fragmentation Pathways in Mass Spectrometry.
Stability and Storage
For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend cold-chain transportation, suggesting that the compound may be sensitive to higher temperatures over time.[7]
Conclusion
This technical guide has provided a detailed examination of the physical and spectroscopic properties of this compound. The combination of experimental data and computational predictions offers a robust understanding of this important chemical intermediate. The methodologies and data presented herein serve as a valuable resource for scientists engaged in research and development involving this compound.
References
-
WebSpectra. Table of IR Absorptions. (n.d.). Retrieved from [Link]
-
Figshare. SUPPORTING INFORMATION. (2019). Retrieved from [Link]
- Google Patents. US20190016699A1 - A process for the preparation of nicotine... (2019).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. US20190016699A1 - A process for the preparation of nicotine - Google Patents [patents.google.com]
- 4. figshare.com [figshare.com]
- 5. 4-OXO-4-PYRIDIN-3-YLBUTANENITRILE | 36740-10-0 [amp.chemicalbook.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 36740-10-0|this compound|BLD Pharm [bldpharm.com]
Introduction: The Convergence of Privileged Scaffolds
An In-depth Technical Guide to the Biological Activity of Pyridinyl Ketones
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its prevalence stems from its unique electronic properties, ability to engage in hydrogen bonding, and its capacity to serve as a bioisosteric replacement for a phenyl ring, often improving pharmacological parameters like solubility and metabolic stability.[2][3] When this esteemed heterocycle is functionalized with a ketone moiety—a group central to countless biochemical transformations and molecular interactions—the resulting pyridinyl ketone scaffold emerges as a highly versatile and potent pharmacophore.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the diverse biological activities of pyridinyl ketones. Moving beyond a simple catalog of effects, we will delve into the underlying mechanisms of action, elucidate key structure-activity relationships (SAR), and provide field-proven experimental protocols to empower further research and development in this promising chemical space.
Section 1: The Pyridinyl Ketone Scaffold: A Chemist's Blueprint for Biological Activity
The combination of a pyridine ring and a ketone group creates a molecule with a rich chemical personality, predisposing it to interact with a wide array of biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the ketone's carbonyl oxygen is also a potent hydrogen bond acceptor. The adjacent carbonyl carbon provides an electrophilic site susceptible to nucleophilic attack, a common interaction within enzyme active sites.[4] Furthermore, the planarity of the pyridine ring facilitates π-π stacking interactions with aromatic residues in proteins, while the overall structure can be readily modified to tune lipophilicity, steric bulk, and electronic distribution, allowing for the systematic optimization of drug candidates.[5]
Section 2: Key Biological Activities and Mechanisms of Action
Pyridinyl ketones have been demonstrated to possess a remarkable breadth of biological activities, targeting pathologies ranging from cancer to neurodegeneration. This section explores the most significant of these activities and the molecular mechanisms that drive them.
Anticancer Activity: Disrupting Malignant Processes
Pyridinyl ketone derivatives have emerged as potent anticancer agents, primarily by inducing cell cycle arrest and apoptosis in cancer cells.[6]
Mechanism of Action: A significant number of these compounds exert their effects by modulating critical cell signaling pathways. Studies on novel pyridine derivatives have shown they can induce G2/M phase cell cycle arrest in liver (HepG2) and breast (MCF-7) cancer cells.[6] This cell cycle blockade is mechanistically linked to the upregulation of tumor suppressor proteins p53 and p21. Concurrently, these compounds trigger the apoptotic cascade through the activation of the c-Jun N-terminal kinase (JNK) pathway, a key regulator of cellular stress responses.[6]
Furthermore, specific pyridinyl ketone scaffolds have been designed as potent inhibitors of PIM-1 kinase, an enzyme frequently overexpressed in various cancers and known to promote cell survival and proliferation. Inhibition of PIM-1 by these compounds effectively blocks downstream signaling, leading to reduced cell migration and proliferation and making them attractive leads for chemotherapeutic development.[7]
Neuroprotective Effects: A Multi-Target Approach to Neurodegeneration
The functional versatility of pyridinyl ketones is particularly evident in their application to neurodegenerative disorders like Alzheimer's and Parkinson's disease. Hybrid molecules incorporating pyridinyl ketone features, such as isatin-pyridine hybrids, can modulate multiple pathogenic mechanisms simultaneously.[8]
Mechanism of Action: These compounds exhibit a multi-pronged neuroprotective strategy:
-
Enzyme Inhibition: They can inhibit key enzymes implicated in neurodegeneration, including monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters, and acetylcholinesterase (AChE), a primary target in Alzheimer's therapy.[8][9]
-
Anti-Neuroinflammation: They modulate neuroinflammation by significantly reducing the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated microglial cells.[8]
-
Antioxidant Activity: Pyridinyl ketones can protect neurons from free radical damage by reducing oxidative stress, a common pathological feature across many neurodegenerative diseases.[8]
Anti-inflammatory and Antimicrobial Activities
The pyridine nucleus is a common feature in anti-inflammatory and antimicrobial agents.[10][11] Derivatives of 3-hydroxy pyridine-4-one, for example, show significant anti-inflammatory activity.[11] The proposed mechanism involves the chelation of iron, which is a necessary cofactor for heme-dependent enzymes like cyclooxygenase (COX), a key player in the inflammatory cascade.[11] In parallel, various pyridinium salts and other derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, by disrupting bacterial cell membranes.[12][13]
Section 3: Structure-Activity Relationship (SAR) Insights
The biological potency of pyridinyl ketones is highly dependent on the nature and position of substituents on the aromatic ring. Understanding these relationships is critical for rational drug design.
A study of pyridine derivatives for antiproliferative activity against HeLa cervical cancer cells revealed several key trends:[1]
-
Methoxy Groups (-OMe): Increasing the number of methoxy groups on attached phenyl rings generally leads to a decrease in the IC50 value, indicating enhanced activity.
-
Hydroxyl (-OH) and Amine (-NH2) Groups: The presence of these hydrogen-bonding groups tends to enhance antiproliferative effects.
-
Halogens and Bulky Groups: Conversely, the inclusion of halogen atoms (F, Cl, Br) or large, bulky substituents often results in lower antiproliferative activity.[1]
These insights suggest that substituents capable of specific electronic and hydrogen-bonding interactions are crucial for potent bioactivity, while steric hindrance can be detrimental.
| Derivative Class | Substituents | Target/Activity | Key SAR Finding | Reference |
| Phenyl Pyridines | -OCH₃, -OH, -NH₂ | Antiproliferative (HeLa) | Multiple methoxy groups and H-bond donors increase activity. Halogens decrease activity. | [1] |
| Isatin-Pyridine Hybrids | Halogen at C-5 | Anti-inflammatory (Microglia) | 5-halogen substitution favorably modulates microglial inflammation. | [8] |
| 3-Acetyl-7-azaindole | Pyridine ring fused to pyrrole | Herbicidal (HPPD enzyme) | The pyridine nitrogen's interaction with key residues (Phe398, Fe425) enhances inhibitory activity compared to a benzene ring analog. | [5] |
| 3-(pyridin-3-yl)-2-oxazolidinone | Various substitutions | Antibacterial (Gram-positive) | Specific substitutions led to potent activity comparable to the antibiotic linezolid. | [12] |
| Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Pyridinyl Ketone Derivatives. |
Section 4: Experimental Protocols for Activity Assessment
To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the biological activities of pyridinyl ketones.
Protocol: In Vitro Antiproliferative Activity (MTT Assay)
This protocol is designed to assess the cytotoxic effect of a compound on a cancer cell line (e.g., MCF-7, HepG2).
Causality: The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinyl ketone test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of AChE, a key target in Alzheimer's disease.
Causality: AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Methodology:
-
Reagent Preparation: Prepare solutions of AChE enzyme, ATCI substrate, and DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add 25 µL of ATCI (15 mM), 125 µL of DTNB (3 mM), and 50 µL of buffer.
-
Inhibitor Addition: Add 25 µL of the pyridinyl ketone test compound at various concentrations. Include a blank (buffer only) and a positive control (e.g., Donepezil).
-
Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of AChE solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Perspectives
The pyridinyl ketone scaffold represents a privileged structure in modern drug discovery, demonstrating significant potential across oncology, neuropharmacology, and infectious diseases. The inherent chemical versatility of this motif allows for fine-tuning of its pharmacological profile, leading to the development of compounds with high potency and target selectivity.
Future research should focus on several key areas:
-
Mechanism Deconvolution: While primary mechanisms have been identified, deeper investigation into downstream signaling effects and potential off-target activities is necessary.
-
Pharmacokinetic Optimization: Efforts should be directed towards optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.
-
Hybrid Drug Design: The success of isatin-pyridine hybrids suggests that combining the pyridinyl ketone scaffold with other known pharmacophores is a fruitful strategy for developing multi-target agents, particularly for complex diseases like neurodegeneration.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of pyridinyl ketones, paving the way for the next generation of innovative medicines.
References
-
Deepika P. (2026). An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. [Link]
-
ACS Publications. (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. [Link]
-
MDPI. (2026). Antennal Sensilla Basiconica Responses to Pheromones and General Odorants in Red Imported Fire Ants, Solenopsis invicta. Insects, 17(2), 129. [Link]
-
MDPI. (n.d.). Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19: A Pilot Study Providing Insights into Prognostic Biomarkers via 1 H-NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]
-
ACS Omega. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
-
MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. [Link]
-
RSC Medicinal Chemistry. (2024). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. [Link]
-
National Institutes of Health. (n.d.). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. [Link]
-
Wikipedia. (n.d.). Imidazole. [Link]
-
PubMed. (n.d.). Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes. [Link]
-
ResearchGate. (n.d.). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone. [Link]
-
National Institutes of Health. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
National Institutes of Health. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]
-
MDPI. (n.d.). Ketogenic Metabolism in Neurodegenerative Diseases: Mechanisms of Action and Therapeutic Potential. [Link]
-
National Institutes of Health. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. [Link]
-
ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. [Link]
-
National Institutes of Health. (2021). Neuroprotection by the Ketogenic Diet: Evidence and Controversies. [Link]
-
IntechOpen. (n.d.). Pyridine Moiety: Recent Advances in Cancer Treatment. [Link]
-
Royal Society of Chemistry. (2022). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Physical Chemistry Chemical Physics, 24, 15484-15493. [Link]
-
National Institutes of Health. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
-
ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. [Link]
-
ResearchGate. (2025). Neuroprotective Properties of Ketone Bodies. [Link]
-
Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
-
ACS Omega. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. [Link]
-
National Institutes of Health. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
-
PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
National Institutes of Health. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
PubMed. (1991). Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines. [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]
-
National Institutes of Health. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. [Link]
-
MDPI. (n.d.). Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. [Link]
-
Frontiers. (n.d.). Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. [Link]
-
YouTube. (2017). Biochemistry | Enzyme Inhibition. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 13. Synthesis and Antimicrobial Activity of Some Pyridinium Salts [mdpi.com]
The Synthetic Landscape of 4-Oxo-4-(pyridin-3-yl)butanenitrile Derivatives: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-oxo-4-(pyridin-3-yl)butanenitrile scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of its derivatives, with a particular focus on their role as dipeptidyl peptidase-IV (DPP-4) inhibitors for the management of type 2 diabetes. This document delves into the key synthetic strategies, mechanistic underpinnings, and structure-activity relationships that are crucial for the rational design and development of novel drug candidates based on this versatile chemical framework.
Introduction: The Therapeutic Potential of the this compound Core
The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant driving force in drug discovery. Heterocyclic compounds, particularly those containing nitrogen, are of significant interest due to their diverse biological activities.[1] Among these, the this compound moiety has garnered considerable attention as a key building block for the development of potent enzyme inhibitors.
The primary therapeutic application of derivatives from this core structure lies in the treatment of type 2 diabetes mellitus through the inhibition of dipeptidyl peptidase-IV (DPP-4).[2][3] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[4] By inhibiting DPP-4, these compounds prolong the action of incretins, leading to improved glycemic control with a low risk of hypoglycemia.[2][5]
Beyond their role as antidiabetic agents, derivatives of this scaffold have shown promise in other therapeutic areas, including as aldose reductase inhibitors for the management of diabetic complications, and as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. This versatility underscores the importance of understanding the synthetic pathways to access and functionalize the this compound core.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is a critical first step in the development of its derivatives. While multiple synthetic routes can be envisaged, a prevalent and practical approach involves the base-catalyzed Michael addition of acrylonitrile to a suitable pyridin-3-yl ketone precursor.
Precursor Synthesis: 3-Acetylpyridine
A common and economically viable precursor for the synthesis of the target butanenitrile is 3-acetylpyridine. Several methods for the preparation of 3-acetylpyridine have been reported. One notable process involves the vapor-phase reaction of 3-cyanopyridine with acetonitrile in the presence of water.[6][7]
Core Synthesis via Michael Addition (Cyanoethylation)
The key step in forming the butanenitrile backbone is the Michael addition of acrylonitrile to 3-acetylpyridine. This reaction, a classic example of cyanoethylation, is typically catalyzed by a base. The base deprotonates the α-carbon of the acetyl group, generating a nucleophilic enolate that attacks the β-carbon of the electron-deficient acrylonitrile.
Caption: Synthetic pathway to the core scaffold.
Detailed Experimental Protocol (Proposed):
To a stirred solution of 3-acetylpyridine (1.0 eq) in a suitable solvent such as ethanol or tert-butanol, a catalytic amount of a strong base (e.g., sodium ethoxide or Triton B, 0.1-0.2 eq) is added at room temperature.
Acrylonitrile (1.1-1.5 eq) is then added dropwise, and the reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the base. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Note: This is a generalized protocol based on established Michael addition reactions. Optimization of the base, solvent, temperature, and reaction time may be necessary to achieve optimal yields and purity.
Derivatization Strategies for Therapeutic Applications
The this compound core serves as a versatile platform for the synthesis of a wide range of derivatives. The nitrile and ketone functionalities, as well as the pyridine ring, offer multiple points for chemical modification to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Modification of the Nitrile Group
The nitrile group is a key pharmacophore in many DPP-4 inhibitors, as it can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. However, it can also be a site for further chemical transformations to introduce other functional groups.
Functionalization of the Pyridine Ring
The pyridine ring can be functionalized to enhance binding affinity and selectivity for the target enzyme. Common modifications include the introduction of substituents at various positions on the ring. These modifications can influence the electronic properties and steric bulk of the molecule, leading to altered interactions with the enzyme's binding pocket.
Synthesis of DPP-4 Inhibitor Analogs
A significant body of research has focused on the synthesis of DPP-4 inhibitors based on structures related to this compound. These often involve the introduction of a primary or secondary amine, which is a common feature of many DPP-4 inhibitors, allowing for key interactions within the S1 and S2 pockets of the enzyme.
Caption: Key derivatization strategies.
Structure-Activity Relationships (SAR) of DPP-4 Inhibitors
The development of potent and selective DPP-4 inhibitors is guided by a thorough understanding of their structure-activity relationships. For derivatives of the this compound scaffold, several key structural features have been identified as crucial for inhibitory activity.
| Structural Modification | Impact on DPP-4 Inhibition | Rationale |
| Nitrile Group | Generally essential for high potency | Forms a reversible covalent bond with the catalytic serine of DPP-4. |
| Amino Group | Often required for binding | Interacts with key residues in the S1 and S2 pockets of the enzyme. |
| Pyridine Ring Substituents | Can modulate potency and selectivity | Influences electronic and steric interactions within the binding site. |
| Stereochemistry | Often critical for activity | The three-dimensional arrangement of substituents dictates the precise fit within the enzyme's active site. |
The hydrophobic nature of substituents can positively influence DPP-4 inhibitory activity.[2] For example, the presence of a fluorocyanobenzyl group has been shown to be a key factor affecting potency in some series of DPP-4 inhibitors.[2]
Characterization and Analytical Techniques
The unambiguous characterization of synthesized compounds is paramount for ensuring their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.[8][9]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the carbonyl (C=O) and nitrile (C≡N) groups.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as DPP-4 inhibitors for the treatment of type 2 diabetes, and their versatility suggests that they may find applications in other therapeutic areas as well.
Future research in this field will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider diversity of derivatives. A deeper understanding of the structure-activity relationships will enable the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the therapeutic potential of this privileged scaffold holds great promise for the discovery of new and effective medicines.
References
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. (2024-10-28)
- Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.
- (PDF)
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH.
- The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
- (PDF) Recent Advances in Base-Assisted Michael Addition Reactions.
- 2-(3-Nitrophenyl)
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
- (PDF)
- CN102285901A - Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof - Google P
- United States P
- EP3242879B1 - Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4)
- Michael Addition Reaction Under Green Chemistry - IJSDR.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PubMed. (2013-10-30)
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - O
- Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors - MDPI. (2023-12-04)
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025-01-30)
- United States P
- Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide - MDPI.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - ResearchG
- Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
- WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google P
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals.
- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives - ResearchG
- Activity of 8-purine derivative as DPP-4 inhibitor | DDDT - Dove Medical Press. (2024-04-10)
- (PDF)
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC - NIH. (2015-01-13)
- Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile.
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P
- An analysis of published synthetic routes, route targets and reaction types (2000 – 2020) - ChemRxiv.
- Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC - NIH. (2022-09-15)
- Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PubMed Central. (2025-12-08)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Oxo-4-(pyridin-3-yl)butanenitrile: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Oxo-4-(pyridin-3-yl)butanenitrile
This compound, a bifunctional molecule featuring a ketone and a nitrile group, is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for a range of chemical transformations, making it a valuable building block in the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, chemical properties, and its significant role in the preparation of active pharmaceutical ingredients (APIs), with a particular focus on the synthesis of nornicotine.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 36740-10-0 | |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Orange solid | |
| Boiling Point | 370°C at 760 mmHg | |
| Density | 1.139 g/cm³ | |
| Flash Point | 177.5°C | |
| Refractive Index | 1.531 | |
| Solubility | While specific data for this compound is limited, related butanenitriles show slight solubility in water, with solubility decreasing as the carbon chain length increases. It is expected to be soluble in most polar organic solvents.[1][2] | General knowledge on nitriles |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy (KBr): 3361, 2937, 2249 (C≡N), 1691 (C=O), 1587, 1420, 1257, 974, 703 cm⁻¹[3].
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (300 MHz, CDCl₃): δ 9.17-9.14 (m, 1H), 8.84-8.79 (m, 1H), 8.26-8.21 (m, 1H), 7.42-7.38 (m, 1H), 3.38-3.27 (m, 2H), 2.87-2.82 (m, 2H)[3].
-
Mass Spectrometry (ESI-MS): m/z 161 [M+H]⁺[3].
Synthesis of this compound: A Practical Approach
The most direct and industrially relevant synthesis of this compound is achieved through a Michael addition reaction. This method involves the base-catalyzed addition of acrylonitrile to 3-acetylpyridine.
Reaction Scheme: Michael Addition
Caption: Synthesis of this compound via Michael Addition.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described in patent literature[3].
Materials:
-
3-Acetylpyridine
-
Acrylonitrile
-
Sodium ethoxide (NaOEt) or other suitable base
-
Ethanol
-
Saturated ammonium chloride solution
-
Chloroform
-
Ethyl acetate
-
Sodium sulfate
-
Silica gel for column chromatography
-
2-Propanol
Procedure:
-
To a solution of 3-acetylpyridine in ethanol, add a catalytic amount of sodium ethoxide.
-
To this mixture, add acrylonitrile dropwise while maintaining the reaction temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the aqueous phase multiple times with chloroform and then with ethyl acetate.
-
Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Further purification can be achieved by recrystallization from 2-propanol to yield this compound as an orange solid[3].
Causality Behind Experimental Choices:
-
Base Catalyst: The use of a base, such as sodium ethoxide, is crucial to deprotonate the α-carbon of 3-acetylpyridine, generating a nucleophilic enolate which then attacks the electrophilic β-carbon of acrylonitrile.
-
Solvent: Ethanol is a common solvent for Michael additions as it can dissolve the reactants and the base catalyst.
-
Aqueous Work-up: The addition of saturated ammonium chloride solution neutralizes the base catalyst and protonates the intermediate carbanion.
-
Extraction and Chromatography: These standard purification techniques are employed to isolate the desired product from unreacted starting materials, byproducts, and the catalyst.
Application in Pharmaceutical Synthesis: The Gateway to Nornicotine
A significant application of this compound is its use as a precursor in the synthesis of nornicotine, a tobacco alkaloid and a metabolite of nicotine[3]. Nornicotine itself is a pharmacologically active compound that has been studied for its effects on nicotinic acetylcholine receptors (nAChRs).
Reaction Scheme: Reductive Cyclization to Nornicotine
Caption: Synthesis of Nornicotine from this compound.
Detailed Experimental Protocol for Nornicotine Synthesis
The following protocol is a summary of the method described in patent WO2017119003A1[3].
Materials:
-
This compound
-
Absolute ethanol
-
Liquid ammonia
-
Raney Nickel (RaNi)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (50%)
-
Dichloromethane
-
Sodium sulfite
Procedure:
-
Dissolve this compound in absolute ethanol and cool the solution to -75 to -80 °C.
-
Condense liquid ammonia into the reaction mixture.
-
Subject the mixture to hydrogenation at 2 atm pressure in the presence of Raney Nickel for approximately 36 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Treat the filtrate with sodium borohydride and reflux for 1 hour.
-
Cool the reaction mixture, acidify with HCl, and evaporate to dryness.
-
Add cold water to the residue, make it basic with 50% NaOH solution, and extract with dichloromethane.
-
Dry the organic layer with sodium sulfite and concentrate in vacuo to obtain crude nornicotine.
-
Purify the crude product by column chromatography using a mixture of chloroform and methanol as the eluent to yield pure nornicotine[3].
Mechanistic Rationale:
The transformation of this compound to nornicotine is a multi-step reductive cyclization. Initially, the ketone and nitrile groups are reduced in the presence of a catalyst (Raney Nickel) and a reducing agent (hydrogen). The presence of ammonia facilitates the formation of an intermediate imine, which then undergoes intramolecular cyclization and further reduction to form the pyrrolidine ring of nornicotine. Sodium borohydride is used as an additional reducing agent to ensure complete reduction.
Analytical Considerations and Quality Control
A reverse-phase HPLC method would be a suitable starting point for method development. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) would likely provide good separation. UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring would be appropriate for quantification. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness[4].
The Pharmacology of Nornicotine: The End Product's Significance
Nornicotine, the product of the synthetic pathway described, is a pharmacologically active alkaloid. It acts as an agonist at various subtypes of nicotinic acetylcholine receptors (nAChRs). Its interaction with these receptors in the central nervous system can lead to the release of neurotransmitters such as dopamine[5]. The study of nornicotine and its effects on nAChRs is relevant to understanding nicotine dependence and for the development of novel therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia[6].
Signaling Pathway of Nicotinic Acetylcholine Receptors
Caption: Simplified signaling pathway of nornicotine at a nicotinic acetylcholine receptor.
Conclusion
This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its straightforward preparation via Michael addition and its efficient conversion to nornicotine highlight its strategic importance. A thorough understanding of its synthesis, properties, and reactivity is essential for chemists and researchers involved in the development of new pharmaceuticals. The information presented in this guide provides a solid foundation for the effective utilization of this key building block in drug discovery and development.
References
-
Butyronitrile | C4H7N | CID 8008 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
Papke, R. L., & Dwoskin, L. P. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 168–176. [Link]
-
Butanenitrile, 4-oxo- (CAS 3515-93-3) Chemical Properties - Cheméo. (n.d.). Retrieved January 26, 2026, from [Link]
-
Nornicotine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
- WO2017119003A1 - A process for the preparation of nicotine - Google Patents. (n.d.).
-
Properties of Alkanenitriles Chemistry Tutorial. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Nornicotine | C9H12N2 | CID 91462 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. - NC State Repository. (n.d.). Retrieved January 26, 2026, from [Link]
-
Diagrammatic representation of pyridine alkaloid synthesis in... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
In vitro metabolism of aromatic nitriles - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved January 26, 2026, from [Link]
- US2349896A - Process for preparing methyl pyridines suitable for conversion into nicotine derivatives - Google Patents. (n.d.).
-
I. Give various functional isomers of butanenitrile and give their isomeric relations. II. Give - YouTube. (n.d.). Retrieved January 26, 2026, from [Link]
-
(PDF) Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Chemical Properties of Butanenitrile, 4-oxo- (CAS 3515-93-3) - Cheméo. (n.d.). Retrieved January 26, 2026, from [Link]
-
Chemistry of 3-Oxo-N-(pyridin-2-yl)butanamide and Related Compounds - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. Butyronitrile | C4H7N | CID 8008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 40651-89-6: Butanenitrile,2-amino- | CymitQuimica [cymitquimica.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
An In-depth Technical Guide to Troubleshooting Nitrile Group Reduction Reactions
Introduction: The Central Role of Nitrile Reduction in Synthesis
The transformation of a nitrile (R-C≡N) into a primary amine (R-CH₂NH₂) is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. This seemingly straightforward reduction unlocks a versatile functional group transformation, providing a critical route to essential building blocks. However, the path from nitrile to amine is often fraught with challenges, including incomplete conversion, the formation of undesired secondary and tertiary amines, or the unintended reduction of other functional groups within a complex molecule. This guide provides a comprehensive framework for understanding, controlling, and troubleshooting nitrile reduction reactions, drawing upon established mechanistic principles and field-proven strategies to empower researchers to achieve their synthetic goals with precision and efficiency.
Core Mechanistic Principles: A Tale of Two Pathways
At its heart, the reduction of a nitrile involves the sequential addition of hydride equivalents to the electrophilic carbon of the cyano group. The reaction proceeds through a critical imine intermediate, the fate of which dictates the final product distribution. Understanding the nuances of the primary mechanistic pathways—hydride reduction and catalytic hydrogenation—is paramount to effective troubleshooting.
Hydride Reductions: The Power and Peril of Potent Reagents
Strong hydride donors, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for nitrile reduction.[1][2] The generally accepted mechanism involves two successive nucleophilic additions of a hydride ion.[3][4]
-
Initial Hydride Attack: The reaction commences with the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile, forming an intermediate imine anion.[4][5]
-
Second Hydride Addition: This highly reactive imine anion readily undergoes a second hydride addition, yielding a dianion.[4]
-
Aqueous Workup: Subsequent protonation of the dianion during an aqueous workup furnishes the desired primary amine.[3][4]
A milder reducing agent, Diisobutylaluminum Hydride (DIBAL-H), can be employed to selectively reduce nitriles to aldehydes.[6][7] This selectivity arises from DIBAL-H's single hydride equivalent and its bulky nature, which hinders a second hydride addition to the intermediate imine anion.[3][5][8] An acidic aqueous workup then hydrolyzes the imine to the corresponding aldehyde.[3][5]
Catalytic Hydrogenation: A Surface-Mediated Cascade
Catalytic hydrogenation offers a more economical and often scalable alternative to hydride reductions.[6] This method typically employs hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[6][9] The reaction proceeds on the catalyst surface, where the nitrile and hydrogen are adsorbed, facilitating the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.
A significant challenge in catalytic hydrogenation is the potential for the formation of secondary and tertiary amines as byproducts.[1][6] This occurs when the initially formed primary amine attacks the intermediate imine, leading to the formation of a new imine that is subsequently reduced.[6]
A Strategic Guide to Troubleshooting Nitrile Reduction Reactions
Effective troubleshooting begins with a thorough analysis of the reaction outcome, followed by a logical and systematic adjustment of reaction parameters. The following decision tree and detailed explanations provide a roadmap for navigating common challenges.
Caption: A decision-making workflow for troubleshooting common issues in nitrile reduction reactions.
Problem: Incomplete Conversion
A common pitfall is the presence of unreacted starting material at the end of the reaction. This can be attributed to several factors:
-
Insufficient Reagent or Catalyst Activity: The potency of hydride reagents can diminish over time, and catalysts can become deactivated. For instance, an older bottle of DIBAL-H may have reduced activity.[10] Similarly, the activity of Raney Nickel can vary between batches.
-
Solution: Increase the equivalents of the reducing agent or the catalyst loading. For catalytic hydrogenations, increasing the hydrogen pressure and/or reaction temperature can also drive the reaction to completion.[9]
-
-
Steric Hindrance: A sterically encumbered nitrile group may be less accessible to bulky reducing agents.
-
Solution: Switch to a less sterically demanding or more potent reducing agent. For example, if LiAlH₄ fails, a borohydride-based system with a cobalt catalyst (forming CoB₂) can exhibit impressive kinetics.[11]
-
-
Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Solution: Select a solvent in which the starting material is more soluble. For borohydride reductions, solvents like diglyme or DME offer higher solubility than THF.[11]
-
Problem: Formation of Secondary and Tertiary Amines (Over-reduction)
This is a particularly prevalent issue in catalytic hydrogenations.[1][6] The primary amine product can react with the imine intermediate, leading to the formation of secondary and, subsequently, tertiary amines.[6]
-
Solution 1: Addition of Ammonia: The addition of ammonia (or ammonium hydroxide) to the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the undesired side reactions.[1]
-
Solution 2: Catalyst Choice: The choice of catalyst is a critical factor in achieving selectivity for the primary amine.[6] For example, cobalt boride can be regioselective for primary amine production.[6]
-
Solution 3: Reaction Conditions: Other important factors include the choice of solvent, pH, temperature, and hydrogen pressure.[6]
Problem: Formation of Aldehyde or Ketone Byproducts
The unintentional formation of aldehydes or ketones points to the hydrolysis of the imine intermediate.[12] This can occur if water is present in the reaction mixture or during the workup.
-
Solution: Ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). During the workup of hydride reductions, it is crucial to quench the reaction at a low temperature before introducing water.
Problem: Reduction of Other Functional Groups
Many complex molecules contain multiple reducible functional groups. A lack of chemoselectivity can lead to the undesired reduction of esters, amides, or nitro groups.
-
Solution: Judicious Reagent Selection: Choose a reducing agent with the appropriate chemoselectivity. While LiAlH₄ is a powerful but often unselective reducing agent, other reagents offer greater functional group tolerance.[1]
-
Borane Complexes: Borane-tetrahydrofuran (BH₃-THF) or the more stable borane-dimethylsulfide (BH₃-SMe₂) can reduce nitriles, often with good functional group tolerance.[1]
-
Sodium Borohydride with a Catalyst: Sodium borohydride alone is generally not reactive enough to reduce nitriles. However, in the presence of a catalyst such as cobalt(II) chloride, it becomes a highly effective and chemoselective reducing system.[6][11][13] This combination has been shown to reduce nitriles without affecting other functional groups.[13]
-
Experimental Protocols: Field-Tested Methodologies
The following protocols provide detailed, step-by-step procedures for common nitrile reduction reactions.
Protocol 1: Reduction of a Nitrile to a Primary Amine using LiAlH₄
This protocol is a robust method for the complete reduction of a wide range of nitriles.
Materials:
-
Nitrile substrate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: In the flask, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF or diethyl ether.
-
Substrate Addition: Dissolve the nitrile (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add x mL of water, followed by x mL of 15% aqueous NaOH, and then 3x mL of water, where x is the mass of LiAlH₄ in grams.
-
Filtration and Extraction: Stir the resulting granular precipitate for 15-30 minutes, then filter it through a pad of Celite. Wash the filter cake with the reaction solvent. The filtrate can then be dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent removed under reduced pressure to yield the crude primary amine.
Protocol 2: Catalytic Hydrogenation of a Nitrile using Raney Nickel
This method is suitable for larger-scale syntheses and avoids the use of pyrophoric hydride reagents.
Materials:
-
Nitrile substrate
-
Raney Nickel (slurry in water)
-
Ethanol or Methanol
-
Ammonia solution (optional)
-
Hydrogen gas source
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney Nickel slurry with the chosen alcoholic solvent to remove the water.
-
Reaction Mixture: Add the nitrile substrate and the alcoholic solvent to the vessel. If suppression of secondary/tertiary amine formation is desired, add a solution of ammonia in the same solvent.
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired pressure (typically 50-500 psi). Heat the mixture with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen gas.
-
Workup: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. The filtrate can then be concentrated under reduced pressure to yield the crude primary amine.
Protocol 3: Partial Reduction of a Nitrile to an Aldehyde using DIBAL-H
This protocol allows for the selective synthesis of aldehydes from nitriles.
Materials:
-
Nitrile substrate
-
Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)
-
Anhydrous Toluene or Dichloromethane
-
Anhydrous Methanol
-
Aqueous Hydrochloric Acid (HCl) (e.g., 1 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the nitrile in the chosen anhydrous solvent.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add the DIBAL-H solution (typically 1.1-1.2 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction at -78 °C for the required time (monitor by TLC or LC-MS).
-
Quenching: While still at low temperature, carefully quench the reaction by the slow, dropwise addition of anhydrous methanol.
-
Workup: Allow the mixture to warm to room temperature, then add the aqueous HCl solution and stir vigorously until two clear layers are observed.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
Data Summary: A Comparative Overview of Common Reducing Agents
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous THF or Ether, 0 °C to reflux | Highly reactive, reduces most nitriles | Poor chemoselectivity, pyrophoric |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ (50-500 psi), Alcohol, RT to elevated temp. | Economical, scalable, "green" | Can form secondary/tertiary amines, requires specialized equipment |
| DIBAL-H | Anhydrous Toluene or CH₂Cl₂, -78 °C | Selectively reduces nitriles to aldehydes | Temperature sensitive, can over-reduce if not controlled |
| BH₃-THF / BH₃-SMe₂ | Anhydrous THF, RT to reflux | Good functional group tolerance | BH₃-THF has limited stability, BH₃-SMe₂ has an unpleasant odor[1] |
| NaBH₄ / CoCl₂ | Methanol or Ethanol, RT | High chemoselectivity, mild conditions | Requires a catalyst, can generate H₂ gas[11] |
Conclusion: A Path to Mastery
The successful reduction of nitrile groups is a testament to a researcher's understanding of reaction mechanisms and their ability to systematically troubleshoot unforeseen challenges. By grounding experimental design in the fundamental principles of hydride reduction and catalytic hydrogenation, and by leveraging the comparative advantages of different reagent systems, scientists can navigate the complexities of this transformation with confidence. This guide serves as a living document, intended to be a practical resource in the daily pursuit of synthetic innovation.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Nitrile reduction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, January 16). Reducing Nitriles--Another Way to Make Aldehydes & Amines. Retrieved from [Link]
-
Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]
-
Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]
-
LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
LibreTexts. (2023, January 22). The Reduction of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
- Google Patents. (1985). WO1985000605A1 - Process for selective nitrile reduction.
- Google Patents. (2007). US7291754B2 - Process for the catalytic hydrogenation of a nitrile.
-
Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. Retrieved from [Link]
-
Leah4sci. (2016, March 8). DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde. Retrieved from [Link]
-
The Synthetic Chemist. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]
-
Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Chemical Journal of Chinese Universities. (1990). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Retrieved from [Link]
-
ChemRxiv. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]
-
ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]
-
Reddit. (n.d.). DIBAL-H Activity. Retrieved from [Link]
-
Journal of Organic Chemistry. (1982). Studies on the Mechanism of Transition-Metal- Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride. Retrieved from [Link]
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
Scaling up the synthesis of 4-Oxo-4-(pyridin-3-yl)butanenitrile
An In-Depth Technical Guide to the Scaled Synthesis of 4-Oxo-4-(pyridin-3-yl)butanenitrile
Abstract
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a pyridine ring, a ketone, and a nitrile group, makes it a versatile building block for the development of novel therapeutics. The efficient and scalable synthesis of this molecule is of paramount importance for the pharmaceutical industry. This technical guide provides an in-depth analysis of various synthetic strategies for this compound, with a strong focus on the challenges and considerations for scaling up these processes from the laboratory to an industrial setting. The guide is intended for researchers, scientists, and drug development professionals involved in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Introduction: The Strategic Importance of this compound
The pyridine moiety is a common feature in many approved drugs due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The ketone and nitrile functionalities in this compound offer multiple reaction sites for further chemical transformations, enabling the construction of complex molecular architectures. Consequently, robust and economically viable manufacturing processes for this intermediate are in high demand.
This guide will dissect and evaluate four distinct retrosynthetic approaches to this compound. Each route will be analyzed for its chemical feasibility, potential for optimization, and, most critically, its adaptability to large-scale production. The discussion will be grounded in the principles of process chemistry, emphasizing safety, efficiency, and sustainability.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for industrial-scale production is a multi-faceted decision that extends beyond simple reaction yield. Factors such as the cost and availability of starting materials, the number of synthetic steps, the complexity of operations, and the environmental impact of the process are all critical considerations. The following table provides a high-level comparison of the four synthetic routes discussed in this guide.
| Route | Key Transformation | Starting Materials | Potential Advantages | Potential Challenges for Scale-Up |
| 1 | Friedel-Crafts Acylation | Pyridine derivative, Acylating agent | Potentially direct C-C bond formation | Low reactivity of pyridine, Harsh reaction conditions, Catalyst separation |
| 2 | Michael Addition of Cyanide | 3-Vinyl Pyridyl Ketone, Cyanide source | High atom economy, Well-established reaction | Handling of highly toxic cyanide, Stability of the enone starting material |
| 3 | Grignard Reaction | 3-Cyanopyridine, Grignard reagent | Versatile for ketone synthesis | Highly exothermic, Moisture sensitive, Preparation of specific Grignard reagent |
| 4 | Conjugate Addition | 3-Acetylpyridine, Acrylonitrile | Readily available starting materials, Atom economical | Potential for polymerization of acrylonitrile, Control of reaction exotherm |
Route 1: The Friedel-Crafts Acylation Approach
Direct Friedel-Crafts acylation of pyridine is notoriously difficult due to the deactivation of the ring by the electronegative nitrogen atom and the formation of a Lewis acid-base complex with the catalyst.[1] However, variations of this reaction and the use of activated pyridine derivatives can provide a viable pathway.
Laboratory-Scale Protocol
A potential laboratory-scale synthesis could involve the use of a pre-functionalized pyridine ring to facilitate the acylation. For instance, a silyl-activated pyridine derivative can undergo acylation under milder conditions.[2]
Step-by-Step Protocol:
-
To a solution of 2-(trimethylsilyl)pyridine in a suitable anhydrous solvent (e.g., acetonitrile), add an acylating agent such as 3-chloropropionyl chloride.
-
The reaction may proceed spontaneously or require gentle heating.[2]
-
Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography.
-
The resulting chloroketone is then subjected to a cyanation reaction, for example, using sodium cyanide in a suitable solvent system to yield the final product.
Scale-Up Considerations and Challenges
Scaling up this route presents several significant challenges:
-
Starting Material Cost and Availability: The preparation of specialized starting materials like silyl-pyridines on a large scale can be costly.
-
Reaction Conditions: While milder than traditional Friedel-Crafts reactions, the conditions may still require strict control of temperature and moisture.
-
Catalyst and Reagent Handling: The use of Lewis acids, even in catalytic amounts, requires specialized equipment for handling and quenching on a large scale.
-
Cyanide Handling: The final cyanation step introduces the significant hazard of handling large quantities of cyanide, requiring stringent safety protocols and waste treatment procedures.
Workflow Diagram
Sources
A Technical Guide to the Purification of 4-Oxo-4-(pyridin-3-yl)butanenitrile
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxo-4-(pyridin-3-yl)butanenitrile is a valuable building block in pharmaceutical synthesis, notable for its role as a precursor to various biologically active molecules. The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the methodologies for the removal of impurities from this compound. We will delve into the likely impurity profile stemming from its common synthesis route and present detailed, field-proven protocols for its purification via recrystallization, column chromatography, and acid-base extraction. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and purification of heterocyclic compounds.
Introduction: The Synthetic Provenance and Impurity Profile of this compound
The most common and industrially scalable synthesis of this compound involves the base-catalyzed Michael addition of 3-acetylpyridine to acrylonitrile, a classic example of cyanoethylation.[1] While efficient, this reaction is not without the formation of side products and the persistence of unreacted starting materials, which constitute the primary impurities.
1.1. The Cyanoethylation Reaction: A Double-Edged Sword
The reaction proceeds via the formation of an enolate from 3-acetylpyridine under basic conditions, which then acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. Subsequent protonation yields the desired product.
However, several competing reactions and factors can lead to the generation of impurities:
-
Unreacted Starting Materials: Incomplete conversion is a common source of contamination, leaving residual 3-acetylpyridine and acrylonitrile in the crude product.
-
Polymerization of Acrylonitrile: Acrylonitrile is prone to anionic polymerization in the presence of a base, forming polyacrylonitrile, a solid, often colored, impurity.
-
Side Reactions of 3-Acetylpyridine: Self-condensation of 3-acetylpyridine can occur under basic conditions, leading to aldol-type adducts.
-
Hydrolysis of the Nitrile: Although less common under anhydrous conditions, any presence of water can lead to the hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.
A thorough understanding of these potential impurities is the cornerstone of developing an effective purification strategy.
Strategic Purification Methodologies
The purification of this compound, a polar molecule with a basic pyridine ring and a polar keto-nitrile functional group, requires a multi-pronged approach. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
2.1. Recrystallization: The Art of Crystalline Perfection
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For this compound, with a reported melting point of 65-67 °C, selecting an appropriate solvent is critical.[2]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point. Based on the polarity of the target molecule, solvents like ethanol, isopropanol, or a mixture of ethanol and water are good starting points.[3][4]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities (like polymerized acrylonitrile) are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Subsequently, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C).
Table 1: Recrystallization Solvent Screening
| Solvent System | Observation | Suitability |
| Ethanol | Good solubility at high temperature, low at room temperature. | Excellent |
| Isopropanol | Similar to ethanol, slightly less soluble. | Very Good |
| Water | Sparingly soluble even when hot. | Poor (as a single solvent) |
| Ethanol/Water | Can be optimized for good recovery and purity. | Good (requires optimization) |
| Ethyl Acetate | Moderate solubility at room temperature. | Moderate |
| Hexane | Insoluble. | Unsuitable (can be used as an anti-solvent) |
Visualization 1: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
2.2. Column Chromatography: The Workhorse of Purification
For separating complex mixtures or for achieving very high purity, column chromatography is the method of choice. The separation is based on the differential adsorption of the components of the mixture onto a stationary phase (typically silica gel) as a mobile phase is passed through it.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a suitable adsorbent for this polar compound.
-
Mobile Phase Selection: The choice of eluent is critical. A solvent system that provides a good separation on Thin Layer Chromatography (TLC) with an Rf value of ~0.3-0.4 for the target compound is a good starting point. Given the polarity of this compound, a mixture of a relatively non-polar solvent and a polar solvent will be effective. A gradient of ethyl acetate in hexane or dichloromethane is recommended.
-
Column Packing: A slurry of silica gel in the initial, less polar mobile phase is carefully packed into a glass column.
-
Sample Loading: The crude product is dissolved in a minimum amount of the mobile phase and carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to first elute the less polar impurities, followed by the desired product.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Table 2: Column Chromatography Mobile Phase Systems
| Mobile Phase System (v/v) | Expected Elution Order | Suitability |
| Hexane/Ethyl Acetate (Gradient) | 1. Acrylonitrile (if present) 2. 3-Acetylpyridine 3. Product | Excellent |
| Dichloromethane/Methanol (Gradient) | 1. Less polar impurities 2. Product 3. More polar impurities | Very Good (for more polar impurities) |
Visualization 2: Column Chromatography Separation
Caption: Principle of impurity separation by column chromatography.
2.3. Acid-Base Extraction: Exploiting Chemical Handles
The basic nature of the pyridine ring in this compound provides a chemical handle for a highly effective purification technique: acid-base extraction. This method is particularly useful for removing non-basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated to form a water-soluble salt and will move into the aqueous layer. Non-basic impurities will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8). This will deprotonate the pyridinium salt, causing the neutral this compound to precipitate or form an oil.
-
Extraction: Extract the basified aqueous layer with fresh organic solvent (dichloromethane or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Visualization 3: Acid-Base Extraction Logic
Caption: Logical flow of the acid-base extraction purification process.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value (65-67 °C) is indicative of high purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product and detect the presence of any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard.
Conclusion and Best Practices
The successful purification of this compound hinges on a sound understanding of its synthesis and the application of appropriate purification techniques. For general purification, recrystallization is often sufficient. For higher purity requirements or more complex impurity profiles, column chromatography or a combination of acid-base extraction followed by recrystallization is recommended. As with all chemical processes, careful execution and in-process monitoring are key to achieving a high-purity final product, ensuring its suitability for downstream applications in drug discovery and development.
References
-
YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxo-4-phenylbutanenitrile. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent Office. Retrieved from [Link]
-
Kim, S., & Lee, J. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2898–2905. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]
-
YouTube. (2020, May 18). Recrystallization of Acetanilide. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]
Sources
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. 4-OXO-4-PYRIDIN-3-YLBUTANENITRILE | 36740-10-0 [amp.chemicalbook.com]
- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of 4-Oxo-4-(pyridin-3-yl)butanenitrile
Introduction: The Significance of the 4-Oxo-4-(pyridin-3-yl)butanenitrile Scaffold
This compound is a heterocyclic compound featuring a pyridine ring, a ketone, and a nitrile functional group. This particular arrangement of functionalities makes it a valuable building block in medicinal chemistry and drug development. The pyridine ring is a common motif in pharmaceuticals, offering metabolic stability and the ability to engage in hydrogen bonding. The keto-nitrile moiety provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details relevant to researchers and drug development professionals.
Route 1: Grignard-based Side Chain Introduction
This approach leverages the well-established chemistry of Grignard reagents to form the carbon-carbon bond between the pyridine ring and the butanenitrile side chain. The key strategic element is the reaction of a pyridyl organometallic species with an electrophile already containing the four-carbon nitrile backbone.
Mechanistic Rationale
The synthesis of 3-pyridylmagnesium bromide from 3-bromopyridine is a standard procedure, though it can be challenging due to the reactivity of the Grignard reagent with the pyridine ring itself.[1] Once formed, this organometallic intermediate acts as a potent nucleophile, attacking an electrophilic carbon. In this proposed route, the electrophile is a derivative of succinonitrile, such as 4-chlorobutanenitrile, which provides the desired carbon skeleton.
Visualizing the Workflow
Caption: Grignard-based synthesis of the target molecule.
Experimental Protocol
Step 1: Preparation of 3-Pyridylmagnesium Bromide
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
In the dropping funnel, dissolve 3-bromopyridine (1.0 eq) in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium suspension and gently heat to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[1][2]
Step 2: Reaction with 4-Chlorobutanenitrile and Oxidation
-
Cool the freshly prepared 3-pyridylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve 4-chlorobutanenitrile (1.1 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is then oxidized using a suitable oxidizing agent, such as manganese dioxide or pyridinium chlorochromate, to yield the final ketone.
Advantages and Disadvantages
-
Advantages: This route is conceptually straightforward and utilizes readily available starting materials.
-
Disadvantages: The preparation of 3-pyridylmagnesium bromide can have variable yields.[3] The Grignard reagent can also react with the nitrile group, leading to side products. The final oxidation step adds to the overall number of steps.
Route 2: Side Chain Construction from 3-Acetylpyridine
This strategy begins with a commercially available or readily synthesized pyridine derivative, 3-acetylpyridine, and builds the butanenitrile side chain through a Claisen condensation followed by further modification.
Mechanistic Rationale
The synthesis of 3-acetylpyridine from nicotinic acid or its esters is a well-documented industrial process.[4][5][6] The key step in this route is a Claisen condensation between an ester of nicotinic acid (e.g., ethyl nicotinate) and acetonitrile. This reaction, mediated by a strong base like sodium ethoxide, forms a β-ketonitrile. The resulting intermediate can then be alkylated at the α-position to introduce the remaining two carbons of the side chain.
Visualizing the Workflow
Caption: Synthesis via Claisen condensation and alkylation.
Experimental Protocol
Step 1: Synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile
-
In a flame-dried flask under a nitrogen atmosphere, dissolve ethyl nicotinate (1.0 eq) and acetonitrile (1.5 eq) in anhydrous THF.
-
Add sodium ethoxide (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
Step 2: Alkylation and Decarboxylation
-
Dissolve the crude 3-oxo-3-(pyridin-3-yl)propanenitrile in a suitable solvent such as DMF.
-
Add a base, for example, potassium carbonate (1.5 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise and stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting ester is then hydrolyzed with aqueous acid (e.g., HCl) and heated to induce decarboxylation, yielding the final product.
Advantages and Disadvantages
-
Advantages: This route starts from a readily accessible pyridine derivative. The Claisen condensation is a reliable method for forming β-ketonitriles.
-
Disadvantages: This is a multi-step process involving protection and deprotection/decarboxylation, which can lower the overall yield. The alkylation step can potentially occur at the nitrogen of the pyridine ring.
Route 3: Friedel-Crafts Acylation with Succinic Anhydride and Subsequent Cyanation
While direct Friedel-Crafts acylation on pyridine is generally unsuccessful due to the deactivation of the ring by the Lewis acid catalyst complexing with the nitrogen lone pair, this route proposes a workaround by first synthesizing the keto-acid, which is then converted to the target nitrile.[7]
Mechanistic Rationale
This route involves the acylation of a suitable aromatic precursor with succinic anhydride to form 4-aryl-4-oxobutanoic acid.[8][9][10][11] For the synthesis of the target molecule, a more direct, albeit challenging, approach would be the reaction of a pyridine derivative with succinic anhydride under modified Friedel-Crafts conditions or using a pre-activated pyridine. A more feasible approach is the synthesis of 4-(pyridin-3-yl)-4-oxobutanoic acid via a multi-step sequence, for example, from 3-bromopyridine. Once the keto-acid is obtained, the carboxylic acid can be converted to the nitrile via the corresponding amide followed by dehydration.
Visualizing the Workflow
Caption: Synthesis via a keto-acid intermediate.
Experimental Protocol
Step 1: Synthesis of 4-(Pyridin-3-yl)-4-oxobutanoic Acid A representative protocol for a related transformation is provided due to the challenges of direct Friedel-Crafts acylation on pyridine. A plausible, though multi-step, synthesis of 4-(pyridin-3-yl)-4-oxobutanoic acid could be adapted from the synthesis of similar compounds.[12]
Step 2: Conversion of Carboxylic Acid to Nitrile
-
Reflux the 4-(pyridin-3-yl)-4-oxobutanoic acid (1.0 eq) with thionyl chloride (1.5 eq) for 2 hours to form the acid chloride. Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia.
-
Stir for 1 hour, then extract the amide product with dichloromethane.
-
Dry the organic layer and concentrate to obtain the crude amide.
-
To the crude amide, add a dehydrating agent such as phosphorus pentoxide (2.0 eq) or trifluoroacetic anhydride.
-
Gently heat the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction, quench with ice-water, and extract the final product with a suitable organic solvent.
Advantages and Disadvantages
-
Advantages: This route separates the formation of the ketone from the introduction of the nitrile, potentially leading to fewer side reactions in the cyanation step.
-
Disadvantages: The synthesis of the starting keto-acid can be challenging and may require multiple steps. The conversion of the carboxylic acid to the nitrile involves harsh reagents and conditions.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Grignard-based | Route 2: Side Chain Construction | Route 3: Friedel-Crafts & Cyanation |
| Starting Materials | 3-Bromopyridine, 4-chlorobutanenitrile | Ethyl nicotinate, acetonitrile | 3-Substituted pyridine, succinic anhydride |
| Key Reactions | Grignard reaction, Oxidation | Claisen condensation, Alkylation, Decarboxylation | Modified Friedel-Crafts, Amide formation, Dehydration |
| Number of Steps | 2-3 | 3-4 | 3-4 |
| Potential Yield | Moderate | Moderate to Good | Moderate |
| Scalability | Moderate (Grignard can be tricky on large scale) | Good (based on established industrial processes) | Challenging due to the pyridine acylation step |
| Key Challenges | Grignard reagent stability and side reactions | Multiple steps, potential for N-alkylation | Synthesis of the keto-acid intermediate, harsh dehydration conditions |
Conclusion
The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and challenges. The choice of the most suitable route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance of the overall synthetic scheme to multi-step procedures and potentially harsh reagents.
-
Route 1 offers a direct approach to forming the key C-C bond but is hampered by the practical difficulties of working with pyridyl Grignard reagents.
-
Route 2 is perhaps the most robust, building upon well-established industrial chemistry for the synthesis of the 3-acetylpyridine core.
-
Route 3 is conceptually elegant but faces the significant hurdle of the initial acylation of the pyridine ring.
Further optimization of any of these routes would be necessary for a large-scale, efficient synthesis. This guide provides a solid foundation for researchers and drug development professionals to make an informed decision on the most promising synthetic strategy for their specific needs.
References
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). PubMed Central.[13]
-
Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link][9]
-
A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). PMC - NIH.[14]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link][10]
-
ResearchGate. (2025). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Retrieved from [Link][2]
-
ResearchGate. (2021). Gassman Indole Synthesis. Retrieved from [Link][15]
-
PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link][12]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).
-
ResearchGate. (2025). ChemInform Abstract: The Direct Electrophilic Cyanation of β-Keto Esters and Amides with Cyano Benziodoxole. Retrieved from [Link][16]
-
Scribd. (n.d.). Pyridine Synthesis. Retrieved from [Link][17]
-
ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link][18]
-
Asymmetric α-Cyanation of β-Keto Esters Catalyzed by Chiral Tin Alkoxides. (n.d.).[19]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link][20]
-
ResearchGate. (2025). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link][3]
-
Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.).[21]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link][22]
-
Google Patents. (n.d.). US7067673B2 - Process and catalyst for the preparation of acetylpyridines. Retrieved from [4]
-
Royal Society of Chemistry. (2015). The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole. Retrieved from [Link][23]
-
PrepChem.com. (n.d.). Preparation of 3-acetylpyridine. Retrieved from [Link][5]
-
The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole. (2014). Organic & Biomolecular Chemistry.[24]
-
Scilit. (n.d.). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Retrieved from [Link][25]
-
Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Retrieved from [26]
-
ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. Retrieved from [Link][27]
-
YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Retrieved from [Link][28]
-
Chemical Reviews. (n.d.). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Retrieved from [Link][29]
-
MDPI. (n.d.). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Retrieved from [Link][30]
-
MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Retrieved from [Link][31]
-
YouTube. (2022). HANTZSCH PYRIDINE SYNTHESIS. Retrieved from [Link][32]
-
PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Retrieved from [Link][33]
Sources
- 1. CAS 21970-14-9: 3-Pyridylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. chemtube3d.com [chemtube3d.com]
- 21. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation [organic-chemistry.org]
- 22. baranlab.org [baranlab.org]
- 23. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Beijing Institute of Technology [pure.bit.edu.cn]
- 24. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization | Scilit [scilit.com]
- 26. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. m.youtube.com [m.youtube.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. youtube.com [youtube.com]
- 33. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Oxo-4-(pyridin-3-yl)butanenitrile and its Analogs in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract This technical guide provides an in-depth analysis of 4-oxo-4-(pyridin-3-yl)butanenitrile, a prominent member of the β-ketonitrile class of compounds. We explore its chemical properties, synthesis, and potential as a pharmacological agent, particularly as a covalent enzyme inhibitor. A comparative analysis with structurally related keto-nitrile analogs—varying in the position of the pyridine nitrogen and the nature of the aromatic ring—is presented to elucidate critical structure-activity relationships (SAR). This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for leveraging the unique chemical reactivity of the keto-nitrile scaffold in modern medicinal chemistry.
The Keto-Nitrile Scaffold: A Versatile Pharmacophore
The β-ketonitrile moiety is a highly versatile functional group in organic synthesis and medicinal chemistry.[1][2] Its unique electronic structure, characterized by an electrophilic nitrile carbon adjacent to an enolizable ketone, imparts a diverse range of chemical reactivity.[3] This scaffold is a key building block for a wide array of heterocyclic compounds and is increasingly recognized as a potent "warhead" for covalent inhibitors.[1][2]
In drug design, the nitrile group is a valuable pharmacophore.[4][5] It can act as a bioisostere for carbonyl groups, engage in crucial hydrogen bonding and polar interactions, and enhance metabolic stability.[6] When positioned correctly within a molecule, the nitrile can form a reversible or irreversible covalent bond with nucleophilic residues (such as cysteine) in an enzyme's active site, leading to potent and often prolonged inhibition.[7][8] More than 30 FDA-approved drugs contain a nitrile group, highlighting its importance in developing effective therapeutics.[4][5]
Focus Compound: this compound
This compound (CAS: 36740-10-0) represents a canonical example of an aromatic keto-nitrile.[9][10] Its structure features a flexible butanenitrile chain attached to a pyridyl ring, combining the reactive potential of the keto-nitrile group with the pharmacological relevance of the pyridine heterocycle.
| Property | Value | Source |
| CAS Number | 36740-10-0 | [9] |
| Molecular Formula | C₉H₈N₂O | [9][10] |
| Molecular Weight | 160.17 g/mol | [9][10] |
| Appearance | Solid (predicted) | - |
| SMILES | N#CCCC(=O)C1=CC=CN=C1 | [9] |
Synthesis Pathway
The most common and efficient synthesis of β-ketonitriles involves the acylation of a nitrile anion with an ester.[2] This reaction, a variation of the Claisen condensation, utilizes a strong base to deprotonate the α-carbon of the nitrile, which then acts as a nucleophile.
Detailed Synthesis Protocol
This protocol describes a robust method for synthesizing the title compound.
Trustworthiness: This protocol is self-validating through the inclusion of purification and characterization steps (TLC, NMR, MS) to confirm the identity and purity of the final product.
Materials:
-
Ethyl nicotinate (1.0 eq)
-
Acetonitrile (1.5 eq)
-
Potassium tert-butoxide (KOt-Bu) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF. Cool the flask to 0°C in an ice bath.
-
Causality: Anhydrous conditions and an inert atmosphere are critical to prevent the strong base (KOt-Bu) and the resulting acetonitrile anion from being quenched by water or atmospheric moisture.
-
-
Base Addition: Slowly add potassium tert-butoxide to the stirred THF.
-
Nitrile Addition: Add acetonitrile dropwise to the suspension. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the acetonitrile anion.
-
Ester Addition: Add a solution of ethyl nicotinate in anhydrous THF dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding 1M HCl until the pH is ~7.
-
Causality: The acidic workup neutralizes the excess base and protonates the enolate product to form the β-ketonitrile.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Comparative Analysis of Keto-Nitrile Analogs
To understand the structure-activity relationship (SAR) of this compound, we will compare it with three logical analogs. The choice of analogs is designed to probe the electronic and steric effects of the aromatic ring system.[11][12]
-
Isomeric Analog: 4-Oxo-4-(pyridin-4-yl)butanenitrile
-
Aromatic Analog: 4-Oxo-4-phenylbutanenitrile
-
Substituted Analog: 4-(4-chlorophenyl)-4-oxobutanenitrile
Structure-Activity Relationship (SAR)
The primary mechanism of action for many keto-nitrile inhibitors is the covalent modification of a cysteine residue in a protease active site.[7][8] The reactivity of the nitrile group is paramount and is modulated by the attached aromatic ring.
-
Role of the Pyridine Ring: The pyridine ring, being more electron-withdrawing than a phenyl ring, increases the electrophilicity of the adjacent carbonyl carbon. This effect is transmitted through the butanone chain, subtly increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack.
-
Position of the Nitrogen (3-yl vs. 4-yl): The position of the nitrogen atom in the pyridine ring is critical. In the 4-pyridyl analog, the nitrogen atom is para to the point of attachment, allowing for direct electronic resonance withdrawal, which significantly enhances the electrophilicity of the ketone. In the 3-pyridyl analog, this resonance effect is absent; the electron-withdrawing effect is primarily inductive. This suggests the 4-pyridyl analog may be a more potent covalent inhibitor due to a more reactive nitrile "warhead".
-
Role of the Phenyl Ring: The simple phenyl analog serves as a baseline. It is less electron-withdrawing than pyridine, likely resulting in a lower intrinsic reactivity of the nitrile group.
-
Effect of Substitution: Adding an electron-withdrawing group like chlorine to the para position of the phenyl ring (as in the 4-chlorophenyl analog) mimics the electronic effect of the pyridine nitrogen. This substitution increases the electrophilicity of the system and is expected to enhance inhibitory potency compared to the unsubstituted phenyl analog.
Physicochemical and Biological Properties
The following table summarizes key computed and experimental properties. Direct comparative biological data (e.g., IC₅₀ values from a single study) is often unavailable, so the "Predicted Biological Activity" is based on the SAR principles discussed above.
| Compound | Structure | Mol. Weight | cLogP (Predicted) | Predicted Biological Activity (vs. Cysteine Protease) | Rationale |
| This compound | 160.17 | 0.5 | Moderate | Good balance of reactivity and solubility. Pyridine N offers H-bond acceptor site. | |
| 4-Oxo-4-(pyridin-4-yl)butanenitrile | 160.17 | 0.5 | High | Strongest electronic withdrawal from pyridine N enhances nitrile electrophilicity. | |
| 4-Oxo-4-phenylbutanenitrile | 159.18 | 1.4 | Low | Baseline reactivity; phenyl ring is less electron-withdrawing than pyridine. | |
| 4-(4-chlorophenyl)-4-oxobutanenitrile | 193.63 | 2.1 | Moderate-High | Electron-withdrawing Cl group increases nitrile electrophilicity. Higher lipophilicity. |
Mechanism of Cysteine Protease Inhibition
The nitrile warhead targets the catalytic dyad (or triad) of cysteine proteases. The catalytic cysteine, activated to a more nucleophilic thiolate anion by a nearby histidine residue, attacks the electrophilic carbon of the nitrile. This forms a covalent thioimidate adduct, effectively inactivating the enzyme.[7][8][13]
Experimental Workflow for Comparative Analysis
A rigorous comparison of these analogs requires a systematic experimental approach. The following workflow outlines the necessary steps from synthesis to biological evaluation.
Protocol: Cysteine Protease Inhibition Assay (Fluorogenic)
This protocol provides a framework for assessing the inhibitory potency of the synthesized analogs against a model cysteine protease, such as Cathepsin K.
Principle: The enzyme cleaves a fluorogenic substrate, releasing a fluorescent molecule. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.
Materials:
-
Recombinant human Cathepsin K
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA)
-
Fluorogenic Substrate (e.g., Z-FR-AMC)
-
Keto-nitrile analogs (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., E-64)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em ≈ 360/460 nm)
Procedure:
-
Enzyme Activation: Prepare a working solution of Cathepsin K in assay buffer containing DTT. Incubate for 15 minutes at 37°C.
-
Causality: DTT is a reducing agent required to ensure the catalytic cysteine residue is in its reduced, active thiol state.
-
-
Inhibitor Incubation: In the 96-well plate, add 5 µL of varying concentrations of the keto-nitrile analogs (e.g., 100 µM to 1 nM final concentration). Include wells with DMSO only (Negative Control, 100% activity) and a known inhibitor like E-64 (Positive Control, 0% activity).
-
Enzyme Addition: Add 85 µL of the activated enzyme solution to each well. Mix gently and incubate for 30 minutes at 37°C.
-
Causality: This pre-incubation step allows the covalent inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates relative to the negative (100%) and positive (0%) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each analog.
-
Conclusion and Future Perspectives
This compound and its analogs are compelling scaffolds for the development of targeted covalent inhibitors. The SAR analysis presented here demonstrates that subtle electronic modifications to the aromatic ring system can profoundly impact the reactivity of the nitrile warhead. Specifically, analogs featuring strong electron-withdrawing groups positioned for resonance effects, such as the 4-pyridyl analog, are predicted to have superior potency.
Future research should focus on:
-
Expanding the Analog Library: Synthesizing analogs with different heterocyclic systems (e.g., pyrimidine, thiazole) or diverse substitutions on the aromatic ring to further refine SAR.
-
Selectivity Profiling: Testing potent inhibitors against a panel of related proteases to determine their selectivity profile, a critical factor for minimizing off-target effects.
-
Structural Biology: Obtaining co-crystal structures of inhibitors covalently bound to their target enzymes to provide atomic-level confirmation of the binding mode and guide further rational design.
By combining systematic chemical synthesis with robust biochemical evaluation, the versatile keto-nitrile platform can be effectively exploited to generate novel and highly potent therapeutic agents.
References
- ChemScene. 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile.
- Recent advances in the application of β-ketonitriles as multifunctional intermedi
- Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). (2023).
- BLDpharm. This compound.
- ChemSynthesis. 4-(3-amino-2-pyridinyl)butanenitrile.
- Synthesis and structure-activity relationship of nitrile-based cruzain inhibitors incorporating a trifluoroethylamine-based P2 amide replacement. (2019). PubMed.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. NIH.
- The Renaissance of Organo Nitriles in Organic Synthesis.
- Cysteine protease inhibition by nitrile-based inhibitors: a comput
- Preparation of Nitriles. (2023). Chemistry LibreTexts.
- Nitriles to Ketones and Aldehydes. Chemistry Steps.
- Application of Nitrile in Drug Design.
- Arom
- The Structure-property Relationships of Clinically Approved Protease Inhibitors.
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021).
- Cysteine protease inhibition by nitrile-based inhibitors: a comput
- Natural Products Containing the Nitrile Functional Group and Their Biological Activities.
- Chemical Properties of Butanenitrile (CAS 109-74-0). Cheméo.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies | Request PDF.
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Cysteine protease inhibition by nitrile-based inhibitors: a comput
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- 4-oxo-4-(pyridin-3-yl)butanamide. SRIRAMCHEM.
- The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI.
- 4-Oxo-4-(3-pyridyl)-butanal. Santa Cruz Biotechnology.
- Butanenitrile. NIST WebBook.
- 4-oxo-4-pyridin-3-ylbutanenitrile. LabSolutions.
- 3-Oxo-2-(pyridin-4-yl)butanenitrile. BLDpharm.
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 8. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 36740-10-0|this compound|BLD Pharm [bldpharm.com]
- 10. labsolu.ca [labsolu.ca]
- 11. Synthesis and structure-activity relationship of nitrile-based cruzain inhibitors incorporating a trifluoroethylamine-based P2 amide replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Structure-property Relationships of Clinically Approved Protease Inhibitors - Choi - Current Medicinal Chemistry [edgccjournal.org]
- 13. researchgate.net [researchgate.net]
The Pyridine Nucleus: A Cornerstone in the Pharmacological Arena - A Comparative Analysis of Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Enduring Preeminence of the Pyridine Scaffold
The pyridine ring, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the field of medicinal chemistry. Its unique electronic properties, including its basicity, hydrogen bonding capability, and ability to serve as a bioisostere for various functional groups, have cemented its status as a "privileged scaffold" in drug discovery.[1] The incorporation of a pyridine moiety can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profiles, improving solubility, metabolic stability, and protein-binding affinity.[2] This guide provides an in-depth technical exploration of the diverse biological activities of pyridine-based compounds, offering a comparative analysis of their efficacy across various therapeutic areas. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and dissect the critical structure-activity relationships that govern their potency.
I. Anticancer Activity: Targeting the Pillars of Malignancy
Pyridine derivatives have emerged as a formidable class of anticancer agents, with several approved drugs and a multitude of promising candidates in the pipeline.[3][4] Their efficacy stems from their ability to interact with a wide array of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[3]
A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer activity of pyridine-based compounds is often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer.
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are central regulators of cell signaling. Pyridine derivatives have been shown to be potent inhibitors of:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): By blocking VEGFR-2, these compounds can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[5]
-
PIM-1 Kinase: This serine/threonine kinase is overexpressed in many cancers and promotes cell survival and proliferation. Pyridine-based inhibitors can effectively block this pro-tumorigenic signaling.[2][6]
-
PI3K/mTOR Pathway: This is a critical signaling cascade that regulates cell growth, metabolism, and survival. Dual inhibitors of PI3K and mTOR containing a pyridine scaffold have shown significant promise.[7]
-
-
Induction of Apoptosis: Many pyridine compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This can be achieved through various mechanisms, including:
-
Upregulation of p53 and JNK: Some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis by increasing the expression of the tumor suppressor protein p53 and activating the JNK signaling pathway.[1]
-
Mitochondria-Mediated Apoptosis: Certain steroidal pyridine derivatives can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[8]
-
Below is a diagram illustrating the key signaling pathways targeted by anticancer pyridine compounds.
Caption: Key signaling pathways targeted by anticancer pyridine compounds.
B. Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyridine-based compounds against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.11 (72h) | VEGFR-2 Inhibition | [9] |
| Pyridine-Urea | Compound 8n | MCF-7 (Breast) | 0.80 (72h) | VEGFR-2 Inhibition | [9] |
| Pyrano-Pyridine | Compound 8b | A549 (Lung) | 0.15 | EGFR Inhibition | [10] |
| Imidazo[4,5-b]pyridine | Various | Multiple | - | Aurora Kinase Inhibition | [11] |
| 3-Cyanopyridine | Compound 20 | MCF-7 (Breast) | 0.05 | DNA Intercalation | [4] |
C. Experimental Protocols for Anticancer Activity Assessment
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductases. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine-based compounds and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
This flow cytometry-based assay is used to detect and quantify apoptosis.[12]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the pyridine-based compounds to induce apoptosis.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[13]
II. Antimicrobial Activity: Combating Pathogenic Microbes
The pyridine scaffold is a key component in many antimicrobial agents, demonstrating efficacy against a broad spectrum of bacteria and fungi.[14]
A. Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial mechanisms of pyridine derivatives are diverse and can include:
-
Cell Wall Disruption: Some compounds interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
-
DNA and RNA Synthesis Inhibition: Certain pyridine analogs can inhibit the synthesis of microbial nucleic acids, halting replication.
-
Enzyme Inhibition: They can target and inhibit essential microbial enzymes involved in metabolic pathways.
B. Comparative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridine-derived Analogues | 4-fluorophenyl analogue 17 | Mycobacterium tuberculosis | 0.80 | [15] |
| Furan-Pyridine Hybrids | Various | Staphylococcus aureus | Significant Activity | [16] |
| Furan-Pyridine Hybrids | Various | Pseudomonas aeruginosa | Significant Activity | [16] |
C. Experimental Protocol for Antimicrobial Activity Assessment
This is a standard method for determining the MIC of an antimicrobial agent.[17]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the pyridine-based compound and perform serial two-fold dilutions in a 96-well plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (typically ~5×10^5 CFU/mL).[17]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[17]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[18]
A. Mechanism of Action: Targeting COX-2 and Nitric Oxide Production
-
Cyclooxygenase-2 (COX-2) Inhibition: Many pyridine-based compounds act as selective inhibitors of COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Some pyridine derivatives can suppress the production of NO.
Caption: Mechanism of anti-inflammatory action of pyridine compounds.
B. Experimental Protocols for Anti-inflammatory Activity Assessment
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay is often based on the fluorometric or colorimetric detection of prostaglandin G2, an intermediate product generated by COX-2.[12]
Step-by-Step Protocol (Fluorometric):
-
Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, and human recombinant COX-2 enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of the pyridine-based test compounds.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test inhibitor.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[19]
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid).[19]
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[12]
Principle: This colorimetric assay measures the amount of nitrite (a stable breakdown product of NO) in a sample. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[1]
Step-by-Step Protocol:
-
Sample Preparation: Collect cell culture supernatants from cells that have been stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the pyridine compounds.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reaction: Add the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples and standards.[19]
-
Incubation: Incubate at room temperature for 5-10 minutes, protected from light.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 520 nm and 550 nm.[19]
IV. Antiviral Activity: A Barrier Against Viral Infections
Pyridine derivatives have shown promise as antiviral agents, with activity against a range of viruses.[14]
A. Mechanism of Action: Inhibiting Viral Replication
The antiviral mechanisms of pyridine compounds can involve:
-
Inhibition of Viral Entry: Some compounds can block the fusion of the viral envelope with the host cell membrane, preventing the virus from entering the cell.
-
Inhibition of Viral Enzymes: They can inhibit essential viral enzymes, such as reverse transcriptase or protease, which are necessary for viral replication.
B. Experimental Protocol for Antiviral Activity Assessment
This is the gold standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[20]
Principle: A monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The cells are then overlaid with a semi-solid medium that restricts the spread of the virus, leading to the formation of localized areas of cell death called plaques. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Virus and Compound Incubation: Prepare serial dilutions of the pyridine-based compound and mix with a known quantity of the virus.
-
Infection: Add the virus-compound mixture to the cell monolayer and incubate to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percentage of plaque reduction is then calculated relative to a virus control without the compound.
V. Other Notable Biological Activities
Beyond the major therapeutic areas discussed above, pyridine derivatives have demonstrated a wide range of other biological activities, including:
-
Antidiabetic Activity: Inhibition of enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[17]
-
Neuroprotective Activity: Inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is relevant for the treatment of Alzheimer's disease.[5]
A. Experimental Protocols for Other Activities
Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates in the intestine. Inhibition of this enzyme can help to control postprandial hyperglycemia in diabetic patients. The assay typically uses a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by the enzyme to produce a colored product.[17]
Step-by-Step Protocol:
-
Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme with the pyridine-based compound in a suitable buffer.
-
Substrate Addition: Add the pNPG substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time.[17]
-
Reaction Termination: Stop the reaction by adding a solution such as sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
Principle: This assay measures the inhibition of the DPP-4 enzyme, which inactivates incretin hormones like GLP-1. DPP-4 inhibitors are used to treat type 2 diabetes. The assay often uses a fluorogenic substrate that releases a fluorescent molecule upon cleavage by DPP-4.
Step-by-Step Protocol (Fluorometric):
-
Reaction Setup: In a 96-well plate, combine the human recombinant DPP-4 enzyme with the test inhibitor in an assay buffer.[21]
-
Incubation: Incubate for a short period to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Add the fluorogenic substrate to start the reaction.[21]
-
Fluorescence Reading: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.[22]
Step-by-Step Protocol:
-
Reaction Mixture: In a 96-well plate, add a phosphate buffer, the test inhibitor, and the AChE enzyme.
-
Reagent Addition: Add the DTNB solution to all wells.[22]
-
Reaction Initiation: Start the reaction by adding the acetylthiocholine substrate.[22]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes.[22]
VI. Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of pyridine derivatives is highly dependent on the nature, position, and orientation of substituents on the pyridine ring.[18] Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these relationships and guiding the rational design of more potent and selective compounds.[11][23]
Key SAR Insights:
-
Anticancer Activity:
-
The presence of electron-withdrawing groups on a phenyl ring attached to the pyridine core often enhances activity.[15]
-
Specific substitutions can confer selectivity for different kinase targets.
-
-
Antimicrobial Activity:
-
The combination of a pyridine ring with other heterocyclic moieties, such as furan, can significantly enhance antimicrobial potency.[16]
-
The future of pyridine-based drug discovery lies in the continued exploration of novel synthetic methodologies to access diverse chemical space, coupled with advanced computational tools for in silico screening and lead optimization. The development of pyridine-based compounds with multi-target activities and improved safety profiles represents a promising avenue for addressing complex diseases such as cancer and multidrug-resistant infections.
VII. Conclusion
The pyridine scaffold remains an exceptionally versatile and fruitful starting point for the development of new therapeutic agents. Its presence in a vast number of clinically successful drugs is a testament to its favorable physicochemical and pharmacological properties. This guide has provided a comprehensive overview of the diverse biological activities of pyridine-based compounds, from their potent anticancer and antimicrobial effects to their roles in modulating inflammation and metabolic disorders. By understanding the intricate mechanisms of action, employing robust experimental protocols for their evaluation, and leveraging the insights from structure-activity relationship studies, the scientific community is well-positioned to continue to unlock the full therapeutic potential of this remarkable heterocycle.
References
-
Bhardwaj, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15735-15767. Available at: [Link]
-
Chavez-Pacheco, J. L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5087. Available at: [Link]
-
El-Naggar, D. H., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1436. Available at: [Link]
-
Katselou, M., et al. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 14(4), 4217-4224. Available at: [Link]
-
Fayed, E. A., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 15(14), 1165-1183. Available at: [Link]
-
IJSAT. (2023). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Applied Technology. Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]
-
ResearchGate. (2018). Newer biologically active pyridines: A potential review. Available at: [Link]
-
Drew, W. L., et al. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Diagnostic Laboratory Immunology, 1(1), 119-123. Available at: [Link]
-
Marinescu, M., & Preda, C. V. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249. Available at: [Link]
-
Abdelgawad, M. A., et al. (2023). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. Azhar Journal of Pharmaceutical Sciences, 68(1), 63-82. Available at: [Link]
-
Li, Y., et al. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5- b]pyridine Derivatives. Molecules, 29(8), 1772. Available at: [Link]
-
ResearchGate. (2018). Synthesis and antimicrobial studies of new pyridine derivatives. Available at: [Link]
-
Bentham Science. (2023). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Available at: [Link]
-
Bio-protocol. (2022). Antiviral assay. Available at: [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]
-
Hussein, M. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47051-47072. Available at: [Link]
-
ResearchGate. (2023). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. Available at: [Link]
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 28(13), 5087. Available at: [Link]
-
Semantic Scholar. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]
-
de Kock, C., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. MedChemComm, 12(5), 934-941. Available at: [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163619. Available at: [Link]
-
Vlietinck, A. J., et al. (1982). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products, 45(5), 573-578. Available at: [Link]
-
ResearchGate. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]
-
ResearchGate. (2022). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
ResearchGate. (2022). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Int. J. Pharm. Sci. Rev. Res. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Available at: [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]
-
ResearchGate. (2016). PIM1 signaling pathways are associated with stem/cancer stem cells in the prostate. Available at: [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Available at: [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Available at: [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]
-
ACS Med. Chem. Lett. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Available at: [Link]
-
ResearchGate. (2022). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. Available at: [Link]
-
National Center for Biotechnology Information. (2014). PIM kinase (and Akt) biology and signaling in tumors. Cellular Signalling, 26(6), 1339-1350. Available at: [Link]
-
National Center for Biotechnology Information. (2011). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. Letters in Drug Design & Discovery, 8(1), 47-53. Available at: [Link]
-
Journal of Medicinal Chemistry. (2010). Synthesis and Identification of[2][9][10]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. attogene.com [attogene.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 18. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5- b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystal Structure of 4-Oxo-4-(pyridin-3-yl)butanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-oxo-4-(pyridin-3-yl)butanenitrile represent a class of heterocyclic compounds with significant potential in medicinal chemistry, owing to the established pharmacological importance of both the pyridine and nitrile moieties.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This in-depth technical guide provides a comprehensive overview of the methodologies and considerations for determining and analyzing the X-ray crystal structure of this promising class of compounds. We will traverse the entire workflow, from chemical synthesis and single-crystal growth to the intricacies of X-ray diffraction and the profound implications of the resulting structural data.
Introduction: The Significance of Structural Elucidation in Drug Discovery
The pyridine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[3][4] Similarly, the cyano group is a key functional group in many approved drugs, acting as a versatile synthetic handle and a potent electronic modulator.[1][5] The combination of these two pharmacophores in the this compound framework presents a compelling synthetic target for the development of novel therapeutic agents.[6]
X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of small molecules.[7][8] The detailed atomic coordinates, bond lengths, bond angles, and torsional angles gleaned from a crystal structure provide an unparalleled level of insight into the molecule's conformation and its potential intermolecular interactions. This information is critical for:
-
Understanding Receptor Binding: Visualizing the molecule's shape and electrostatic potential allows for the prediction and optimization of interactions with biological targets.
-
Guiding Lead Optimization: Knowledge of the solid-state conformation can inform the design of more potent and selective analogues.
-
Informing Physicochemical Properties: Crystal packing and intermolecular forces influence properties such as solubility, melting point, and stability.
This guide will provide the necessary theoretical and practical framework for researchers to successfully determine and interpret the X-ray crystal structures of this compound derivatives.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis of this compound
While numerous synthetic routes to substituted butanenitriles and pyridyl ketones exist, a plausible and efficient approach for the synthesis of the parent compound, this compound, involves the reaction of a suitable nicotinoyl derivative with a source of the propanenitrile anion. A potential synthetic scheme is outlined below, drawing inspiration from established methodologies for related compounds.[9][10]
Caption: Proposed synthetic route to this compound.
Experimental Protocol (Hypothetical):
-
To a solution of acetonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added dropwise at a reduced temperature (e.g., -78 °C to 0 °C) to generate the acetonitrile anion.
-
Nicotinoyl chloride, dissolved in anhydrous THF, is then added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired this compound.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[11] The polar nature of the pyridine ring and the keto-nitrile functionalities in the target molecule necessitates careful solvent selection.
Key Principles for Crystallization:
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold.[12] A systematic screening of solvents with varying polarities is recommended. For polar compounds like this compound derivatives, solvents such as ethanol, methanol, acetonitrile, ethyl acetate, or mixtures thereof with less polar solvents like toluene could be effective.
-
Slow Cooling: A slow decrease in temperature allows for the ordered growth of a single crystal lattice, rather than the rapid precipitation of an amorphous solid or a microcrystalline powder.[13]
-
Slow Evaporation: This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over several days or weeks.[14] It is particularly useful for compounds that are highly soluble at room temperature.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial inside a larger, sealed container that contains a "poor" solvent (a solvent in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface over time.
Advanced Crystallization Techniques:
For particularly challenging compounds, more advanced methods can be employed, such as:
-
Microbatch under-oil crystallization [15]
-
Encapsulated nanodroplet crystallization (ENaCt) [15]
-
Co-crystallization with a suitable guest molecule [14]
Single-Crystal X-ray Diffraction: The Definitive Structural Probe
Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin.[16][17]
Caption: A generalized workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[18] A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam.[8] The diffracted X-rays are detected by an area detector, producing a unique diffraction pattern of spots.[17]
-
Data Processing and Reduction: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the atomic arrangement.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation and Analysis: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This includes checking for missed symmetry, unreasonable bond lengths and angles, and analyzing the residual electron density. The refined structure is then analyzed to extract detailed geometric information.
Structural Insights: Decoding the Molecular and Supramolecular Architecture
The final refined crystal structure provides a wealth of information about the this compound derivative at both the molecular and supramolecular levels.
Molecular Geometry and Conformation
The analysis of a crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. For this compound derivatives, key structural features to analyze include:
-
Planarity of the Pyridine Ring: The pyridine ring is expected to be planar, though minor deviations can occur due to substituent effects.[19]
-
Conformation of the Butanenitrile Chain: The flexibility of the aliphatic chain allows for various conformations. The torsion angles around the C-C bonds will dictate the overall shape of the molecule.
-
Relative Orientation of the Pyridine Ring and the Ketone: The dihedral angle between the plane of the pyridine ring and the plane of the carbonyl group is a critical conformational parameter that can influence the molecule's electronic properties and its ability to interact with other molecules.[19]
Supramolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound derivatives, the following interactions are likely to be significant:
-
Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, derivatives with, for example, hydroxyl or amino substituents could exhibit strong hydrogen bonding. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors.
-
π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, which play a crucial role in the packing of many aromatic compounds.
-
Dipole-Dipole Interactions: The polar carbonyl and nitrile groups will contribute to dipole-dipole interactions, influencing the overall crystal packing.
-
C-H···O and C-H···N Interactions: Weak hydrogen bonds involving carbon as a donor are now recognized as important structure-directing forces.
Comparative Crystallographic Data
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Pyridine | C₅H₅N | Orthorhombic | Pna2₁ | 17.52 | 8.97 | 11.35 | 90 | [20] |
| 4-oxo-2,4-diphenylbutanenitrile | C₁₆H₁₃NO | Monoclinic | P2₁/c | 10.105 | 8.485 | 31.37 | 90 |
Note: Data for 4-oxo-2,4-diphenylbutanenitrile is illustrative of a related butanenitrile derivative; direct comparison should be made with caution.
Implications for Drug Development
The detailed structural information obtained from X-ray crystallography has profound implications for the drug development process:
-
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of analogues with their biological activities, researchers can develop robust SAR models. For instance, the antiproliferative activity of some pyridine derivatives has been correlated with the presence and position of specific functional groups.[3]
-
Pharmacophore Modeling: The crystal structure provides a validated 3D pharmacophore model that can be used for virtual screening to identify new lead compounds.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can have different physicochemical properties, including solubility and bioavailability. X-ray diffraction is the primary tool for identifying and characterizing polymorphs.
-
Intellectual Property: A solved crystal structure provides a definitive characterization of a new chemical entity, which is crucial for patent applications.
Conclusion
The determination of the X-ray crystal structure of this compound derivatives is a critical step in unlocking their full therapeutic potential. This guide has provided a comprehensive framework for this process, from the foundational steps of synthesis and crystallization to the sophisticated techniques of X-ray diffraction and the interpretation of the resulting structural data. By embracing a systematic and informed approach to crystallographic analysis, researchers can gain invaluable insights into the molecular architecture of these promising compounds, thereby accelerating the design and development of next-generation pharmaceuticals.
References
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Current Organic Synthesis, 17(6), 473-482.
-
CrystEngComm. (n.d.). Guide for crystallization. Retrieved from [Link]
- de la Cruz-Cruz, J. I., et al. (2023).
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
- JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). J Sci Med, 5(2), 1059.
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from [Link]
- Elsayed, M. A., et al. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 170-176.
- ACS Omega. (2021). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 6(31), 20485–20496.
- Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
-
YouTube. (2020). What is Single Crystal X-ray Diffraction? Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024). Cyanopyridine derivatives: Significance and symbolism. Retrieved from [Link]
-
Yildiz, M. (n.d.). 1 3.3. CRYSTALLIZATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile.
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
- Schmalz, H.-G., et al. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC, 2007(5), 1-17.
- ACS Omega. (2023).
-
AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Retrieved from [Link]
- Acta Crystallographica Section E. (2015). Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium iodide. Acta Crystallographica Section E, 71(Pt 6), o396–o400.
-
ChemSynthesis. (n.d.). 4-(3-amino-2-pyridinyl)butanenitrile. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 3-oxoesters and functional derivatives of pyrimidin-4(3Н)-one based on 1-(2,6-dihalophenyl)cyclopropan-1-carboxylic acids. Retrieved from [Link]
Sources
- 1. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempanda.com [chempanda.com]
- 3. mdpi.com [mdpi.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. nbinno.com [nbinno.com]
- 7. rigaku.com [rigaku.com]
- 8. youtube.com [youtube.com]
- 9. CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. community.wvu.edu [community.wvu.edu]
- 13. esisresearch.org [esisresearch.org]
- 14. unifr.ch [unifr.ch]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the In Vitro Assay Development for 4-Oxo-4-(pyridin-3-yl)butanenitrile
Foreword: Charting the Unexplored Potential of a Novel Pyridine Derivative
In the landscape of drug discovery, small molecules with novel scaffolds represent both a challenge and an immense opportunity. 4-Oxo-4-(pyridin-3-yl)butanenitrile is one such molecule. Its structure, featuring a pyridine ring linked to a keto-nitrile chain, suggests a rich potential for biological activity. The pyridine moiety is a cornerstone in numerous pharmaceuticals, while the reactive potential of the keto-nitrile group hints at possible interactions with a range of biological targets, from enzymes to receptors.
This guide provides a comprehensive, technically-grounded framework for the initial in vitro characterization of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causal logic behind experimental choices. Our approach is built on a foundation of scientific integrity, ensuring that each proposed assay is a self-validating system designed to produce robust, reliable, and interpretable data. By synthesizing established methodologies with field-proven insights, this document serves as a strategic roadmap for unlocking the therapeutic potential of this intriguing compound.
Compound Profile and Handling: The Foundation of Reliable Data
Before any biological investigation, a thorough understanding of the test compound's physicochemical properties is paramount. These properties dictate how the molecule is handled, prepared, and introduced into an assay system, directly impacting data quality and reproducibility.
This compound is a small molecule whose basic properties are summarized below.
| Property | Value | Source |
| CAS Number | 36740-10-0 | BLDpharm |
| Molecular Formula | C₉H₈N₂O | BLDpharm |
| Molecular Weight | 160.17 g/mol | BLDpharm |
| Appearance | Colorless Liquid (Butanenitrile) | Wikipedia[1] |
| Solubility | Miscible with most polar organic solvents (Butanenitrile) | Wikipedia[1] |
Expert Insight: The Criticality of Stock Solution Integrity
The first step in any in vitro experiment is the preparation of a high-concentration stock solution, typically in 100% DMSO. The integrity of this stock is non-negotiable.
-
Solubility Verification: While databases suggest good organic solvent solubility, this must be empirically verified. Prepare a 10 mM stock solution in anhydrous DMSO. Visually inspect for any precipitation. If particulates are observed, centrifugation is necessary, and the supernatant's concentration must be re-determined via methods like NMR or UV-Vis spectroscopy against a standard curve.
-
Stability Assessment: The compound's stability in DMSO and in aqueous assay buffers should be assessed. A common approach is to incubate the compound under assay conditions (e.g., 37°C in buffer) for the duration of the longest planned experiment. The sample is then analyzed by HPLC to detect any degradation products. This preempts the risk of misinterpreting a loss of activity as a lack of potency when it is, in fact, due to compound degradation.
Strategic Framework for Assay Development: A Tiered Approach
A logical, tiered approach to assay development is essential for efficiently characterizing a novel compound. This strategy begins with broad, high-throughput screens to identify potential biological activity and progressively narrows the focus to more complex, mechanistic studies. Biochemical assays are often the primary choice for initial screening due to their robustness and scalability.[2]
Caption: Tiered workflow for in vitro assay development.
Rationale for Target Selection: Structural Homology as a Guide
The structure of this compound contains a 3-substituted pyridine ring, a core component of nicotine and its primary metabolite, cotinine.[3][4][5] Cotinine itself is being investigated for various neurological conditions and is known to interact with nicotinic acetylcholine receptors (nAChRs), albeit with lower potency than nicotine.[3][6] This structural similarity provides a strong rationale for prioritizing nAChRs as a potential target class for initial screening.
Furthermore, the broader class of pyridine derivatives exhibits a wide spectrum of biological activities, including antimicrobial, anticancer, and neurological effects.[7][8] Therefore, a parallel screening approach against a panel of common drug targets, such as kinases and proteases, is a prudent strategy to uncover unanticipated activities.
Cell-Based Assay Development: General Cytotoxicity Screening
The first essential question for any potential therapeutic is its effect on cell viability. A general cytotoxicity assay serves as a crucial primary screen to identify a compound's therapeutic window and to flag overtly toxic molecules early in the development process.[9][10][11] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration-dependent effect of this compound on the viability of a selected cell line (e.g., HeLa or SH-SY5Y).
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom tissue culture plates
-
This compound (10 mM stock in DMSO)
-
Doxorubicin (10 mM stock in DMSO, as positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound in complete medium. A typical starting range is from 100 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Prepare dilutions for the positive control (Doxorubicin) and a vehicle control (medium with 0.5% DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Validation:
-
Calculation: Percent viability is calculated relative to the vehicle-treated control cells: % Viability = (Absorbance_Sample / Absorbance_Vehicle) * 100
-
Dose-Response Curve: Plot % Viability against the logarithm of the compound concentration.
-
IC50 Determination: Use non-linear regression (sigmoidal dose-response model) to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[12]
-
Assay Trustworthiness: The assay is considered valid if the positive control (Doxorubicin) shows a potent cytotoxic effect and the Z'-factor (calculated from vehicle and positive controls) is > 0.5.
Biochemical Assay Development: A Hypothetical Enzyme Inhibition Screen
Biochemical assays provide a clean, isolated system to study the direct interaction between a compound and a purified biological target, such as an enzyme.[13][14][15][16] This removes the complexities of a cellular environment, allowing for a precise quantification of inhibitory activity.[17]
Protocol: Kinase Inhibition Assay (Example using a generic Ser/Thr Kinase)
Objective: To determine if this compound can directly inhibit the activity of a purified kinase enzyme. This protocol uses an ADP-Glo™ Kinase Assay (Promega) as a representative format, which measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Purified, active kinase (e.g., PKA)
-
Kinase substrate peptide
-
ATP
-
This compound (10 mM stock in DMSO)
-
Staurosporine (1 mM stock in DMSO, as positive control)
-
ADP-Glo™ Kinase Assay Reagents (ADP-Glo™ Reagent, Kinase Detection Substrate)
-
384-well low-volume white plates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X enzyme solution and a 2X substrate/ATP solution in the reaction buffer. The optimal concentrations of enzyme, substrate (near its Km), and ATP (near its Km) must be determined empirically during assay optimization.
-
-
Compound Plating:
-
Using an acoustic dispenser or manual multichannel pipette, add nL or µL volumes of this compound, Staurosporine, and DMSO (vehicle control) to the 384-well plate to create a dose-response plate.
-
-
Kinase Reaction:
-
Add the 2X enzyme solution to the wells and briefly incubate (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution. The final reaction volume is typically 5-10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and develop a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The light output is directly proportional to the ADP produced and thus to the kinase activity.
-
Data Analysis and Validation:
-
Calculation: Percent inhibition is calculated relative to the high (vehicle) and low (Staurosporine) controls: % Inhibition = 100 * (Luminescence_Vehicle - Luminescence_Sample) / (Luminescence_Vehicle - Luminescence_Staurosporine)
-
IC50 Determination: Plot % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Benchmark standards for biochemical assays are typically an IC50 < 100 nM.[18]
-
Assay Trustworthiness: A robust assay should have a Z'-factor > 0.6 and a signal-to-background ratio > 5. The dose-response curve should exhibit a clear sigmoidal shape with defined upper and lower plateaus.[18]
Conclusion: A Pathway to Mechanistic Understanding
This guide outlines a strategic and technically sound approach for the initial in vitro characterization of this compound. The proposed workflow, beginning with fundamental compound characterization and progressing through tiered biochemical and cell-based screening, provides a robust framework for identifying and validating biological activity. The key to success lies not in the rigid application of protocols, but in understanding the rationale behind each experimental choice and a commitment to rigorous data validation. The insights gained from these initial assays will be pivotal in guiding subsequent lead optimization, mechanism-of-action studies, and the ultimate realization of this compound's therapeutic potential.
References
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Available at: [Link]
-
BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]
-
Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. Available at: [Link]
-
Wikipedia. Cotinine. Available at: [Link]
-
Ichor Life Sciences. Biochemical Assay Development. Available at: [Link]
-
Precision for Medicine. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]
-
Gubner, N. R., & Kasanetz, F. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology. Available at: [Link]
-
MDPI. Special Issue: In Silico and In Vitro Screening of Small Molecule Inhibitors. Available at: [Link]
-
Szeliga, J., & Płaziński, W. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]
-
ARUP Consult. (2023). Nicotine Exposure and Metabolites. Available at: [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. Available at: [Link]
- Google Patents. Pyridin-3-yl derivatives.
-
Al-Aboudi, A., et al. (2018). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. Chemical Biology & Drug Design. Available at: [Link]
-
ResearchGate. Review articles in BIOCHEMICAL ASSAYS. Available at: [Link]
-
Asthma Initiative of Michigan. Cotinine. Available at: [Link]
-
Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]
-
Cheméo. Chemical Properties of Butanenitrile (CAS 109-74-0). Available at: [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]
-
Ullah, N., et al. (2021). Evaluation of The Antioxidant, Antimicrobial, and Anticancer Activities of Dicliptera bupleuroides Isolated Compounds Using In Vitro and In Silico Studies. Molecules. Available at: [Link]
-
RGA. (2023). Nicotine and the Cotinine Test: The cost of consumption. Available at: [Link]
-
Celtarys Research. (2024). Biochemical assays in drug discovery and development. Available at: [Link]
-
Schmidt, A., & Gevorgyan, V. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. Available at: [Link]
-
Aslantürk, Ö. S. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. Available at: [Link]
-
ResearchGate. In vitro analysis of small-molecule inhibitors. Available at: [Link]
-
Yang, Z., et al. (2011). 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E. Available at: [Link]
-
Jan, G., et al. (2013). Phytochemical and Biological Activities of Four Wild Medicinal Plants. The Scientific World Journal. Available at: [Link]
-
Charnwood Discovery. Biochemical Assay Development. Available at: [Link]
-
NIST. Butanenitrile. Available at: [Link]
-
Ullah, N., et al. (2021). Evaluation of The Antioxidant, Antimicrobial, and Anticancer Activities of Dicliptera bupleuroides Isolated Compounds Using In Vitro and In Silico Studies. National Institutes of Health. Available at: [Link]
-
Wikipedia. Butyronitrile. Available at: [Link]
Sources
- 1. Butyronitrile - Wikipedia [en.wikipedia.org]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Cotinine - Wikipedia [en.wikipedia.org]
- 4. getasthmahelp.org [getasthmahelp.org]
- 5. Nicotine and the Cotinine Test: The cost of consumption | RGA [rgare.com]
- 6. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2020254408A1 - Pyridin-3-yl derivatives - Google Patents [patents.google.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. njbio.com [njbio.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. ichorlifesciences.com [ichorlifesciences.com]
- 15. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 16. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 17. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 18. resources.biomol.com [resources.biomol.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Oxo-4-(pyridin-3-yl)butanenitrile
Hazard Analysis: Understanding the "Why" Behind the Precautions
The molecular structure of 4-Oxo-4-(pyridin-3-yl)butanenitrile dictates our safety strategy. The primary hazards are associated with the nitrile and pyridine moieties.
-
The Nitrile Group (-C≡N): Organic nitriles are of significant toxicological concern. They can be absorbed through the skin, inhaled, or ingested. While not all nitriles are equally toxic, many can cause irritation or be metabolized in the body to release cyanide, a potent inhibitor of cellular respiration. Therefore, we must assume a high degree of toxicity and prevent all routes of exposure.
-
The Pyridine Ring: Pyridine and its derivatives are often associated with hazards including skin, eye, and respiratory irritation. Some pyridines are also known to be harmful if swallowed or absorbed through the skin.[2]
-
Solid Form: As a solid, the compound presents an inhalation hazard in the form of dust. Fine powders can be easily aerosolized, leading to respiratory exposure.[2]
Given these structural alerts, we must treat this compound as a substance that is potentially toxic if swallowed, inhaled, or in contact with skin, and capable of causing serious skin and eye irritation.[2][3]
The Last Line of Defense: A Multi-Layered PPE Strategy
Before any handling, the primary engineering control must be a certified chemical fume hood. All operations involving this compound, from weighing to reaction quenching, must be performed within this controlled environment. Personal Protective Equipment (PPE) is the final, critical barrier between you and the chemical.
| Task | Minimum Required PPE |
| Weighing Solid | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Full-face Respirator (if significant dust is possible) |
| Transferring Solutions | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat |
| Running Reaction | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat |
| Work-up & Purification | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat |
| Spill Cleanup | Chemical-resistant Gauntlet Gloves, Chemical Splash Goggles, Face Shield, Chemical-resistant Apron or Suit |
Step-by-Step PPE Protocol:
-
Hand Protection: Double-gloving with nitrile gloves is mandatory. Nitrile offers excellent resistance to a wide range of chemicals and provides robust barrier protection.[4][5] The outer glove can be removed if contamination is suspected, leaving a clean inner glove and minimizing the risk of skin contact. Nitrile is also more puncture-resistant than latex, a critical feature for preventing sharps injuries.[6]
-
Eye & Face Protection: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards at all times.[7] When handling larger quantities or during procedures with a higher risk of splashing, a full-face shield should be worn over the safety goggles.
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures involving larger volumes, a chemical-resistant apron should be worn over the lab coat. Clothing should be taken off immediately if it becomes contaminated.[8]
-
Respiratory Protection: Due to the inhalation risk of dust and potential vapors, respiratory protection is crucial. For handling the solid compound, a particle respirator (e.g., N95 or P100) may be sufficient if performed carefully within a fume hood.[9] For any operations outside of a fume hood or in case of a spill, a full-face respirator with appropriate cartridges for organic vapors and particulates is necessary.
Operational Plan: From Preparation to Disposal
A self-validating protocol ensures safety at every stage. This workflow minimizes the potential for exposure and contamination.
Diagram: Safe Handling Workflow
A workflow diagram illustrating the key phases of safely handling hazardous chemicals.
Experimental Protocol: PPE Donning and Doffing
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Inner Gloves: Select the appropriate size and pull on the first pair of nitrile gloves.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Outer Gloves: Pull the second pair of gloves over the first, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the most contaminated item first. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unfasten and peel it away from your body, touching only the inside. Turn it inside out as you remove it and place it in the designated area for lab laundry or disposal.
-
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.
-
Respirator: Remove without touching the front of the device.
-
Inner Gloves: Remove using the same technique as for the outer gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and other disposables should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Vendor: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[10] On-site neutralization should not be attempted without a validated and approved institutional procedure.[11]
By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and your research. This proactive approach to chemical handling demonstrates a commitment to scientific integrity and responsible laboratory practice.
References
- MSDS of 4-Methyl-3-oxo-pentanenitrile.Google.
- SAFETY D
- Safety Data Sheet: 4,4'-oxydianiline and its salts.Chemos GmbH & Co. KG.
- This compound - BLDpharm.BLDpharm.
- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.Google.
- 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile | 1181313-78-9.ChemScene.
- 4-Chloro-N-(4-methylphenyl)
- SAFETY D
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- What Do Nitrile Gloves Protect Against? – Unigloves.Unigloves.
- Hazardous Waste - EHSO Manual 2025-2026.University of Oklahoma.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety.PPE MAG.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. 36740-10-0|this compound|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. business.medtecs.com [business.medtecs.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. echemi.com [echemi.com]
- 8. chemos.de [chemos.de]
- 9. capotchem.cn [capotchem.cn]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
